molecular formula C18H10D4F3N3O4S B602664 Lansoprazole-d4 Sulfone N-Oxide CAS No. 1190009-70-1

Lansoprazole-d4 Sulfone N-Oxide

カタログ番号: B602664
CAS番号: 1190009-70-1
分子量: 405.38
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lansoprazole-D4 Sulfone N-Oxide is a labelled analogue of Lansoprazole. Lansoprazole is a proton pump inhibitor used to treat stomach and intestinal ulcers as well as erosive esophagitis.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCPAMTYJRPELQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of Lansoprazole-d4 Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics for Oxidative Impurity Profiling & Bioanalysis

Executive Summary

In the high-stakes arena of proton pump inhibitor (PPI) development, distinguishing between metabolic clearance and chemical degradation is critical.[1] Lansoprazole-d4 Sulfone N-Oxide (CAS: 1190009-70-1) serves as a definitive Stable Isotope Labeled (SIL) internal standard for this purpose.[1] It represents the "terminal oxidation" state of the drug—where both the sulfinyl bridge and the pyridine nitrogen have undergone oxidation.

This guide details the molecular architecture, synthesis logic, and self-validating analytical protocols required to utilize this compound effectively in LC-MS/MS workflows.

Part 1: Molecular Architecture & Isotopic Design

Structural Definition

The molecule is a deuterated analog of the oxidative degradation product of Lansoprazole. Its utility stems from the precise placement of deuterium atoms on the benzimidazole ring, ensuring bio-equivalence in extraction efficiency while maintaining mass spectral distinctness.

  • Chemical Name: 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-4,5,6,7-d4[1][]

  • Molecular Formula: C₁₆H₁₀D₄F₃N₃O₄S[1][3]

  • Molecular Weight: ~405.38 g/mol (Unlabeled: ~401.36 g/mol )[1][]

  • Key Modifications:

    • Sulfone (

      
      ):  Oxidation of the parent sulfoxide (
      
      
      
      ).[1]
    • N-Oxide (

      
      ):  Oxidation of the pyridine nitrogen.[1]
      
    • Deuterium Labeling (

      
      ):  Four deuterium atoms replace hydrogens at positions 4, 5, 6, and 7 of the benzimidazole ring.[1]
      
The "Terminal Oxidation" Concept

Lansoprazole is labile. Under oxidative stress (or CYP3A4 metabolism), it progresses through a cascade.[1] This compound represents the saturation point of that oxidative pressure.

OxidationCascade Lanso Lansoprazole (d4) (Sulfoxide) Sulfone Lansoprazole-d4 Sulfone Lanso->Sulfone +1 Oxygen (Sulfoxide to Sulfone) NOxide Lansoprazole-d4 Sulfone N-Oxide Sulfone->NOxide +1 Oxygen (Pyridine N-Oxidation)

Figure 1: The stepwise oxidative pathway leading to the target analyte.[1] The Sulfone N-Oxide represents a +32 Da mass shift from the parent drug (Lansoprazole).[1]

Part 2: Synthesis & Stability Logic

Synthesis Route

While commercial standards are available, understanding the synthesis is vital for troubleshooting impurities in the standard itself. The synthesis typically employs a "double oxidation" strategy starting from the deuterated parent or sulfide precursor.

  • Precursor Selection: 2-mercaptobenzimidazole-d4 is coupled with the chloromethyl pyridine intermediate to form Lansoprazole-d4 Sulfide.[1]

  • Exhaustive Oxidation: Unlike the synthesis of the active drug (which requires controlled oxidation to stop at the Sulfoxide), the Sulfone N-Oxide requires harsh conditions.[1]

    • Reagent: Excess m-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (

      
      ) in acetic acid.[1]
      
    • Mechanism:[1][4][5] The electrophilic oxygen attacks the sulfur lone pair (forming sulfone) and the pyridine nitrogen lone pair (forming N-oxide).[1]

Stability Considerations
  • Photosensitivity: Like all PPIs, the N-oxide moiety increases susceptibility to photolytic degradation.[1] Protocol: Handle under amber light.

  • Hygroscopicity: The N-oxide introduces significant polarity, making the solid standard hygroscopic.[1] Protocol: Store at -20°C with desiccant; equilibrate to RT before opening.

Part 3: Self-Validating Analytical Protocols

The core value of this guide is the Self-Validating Protocol . This approach uses the unique isotopic signature and fragmentation pattern to confirm identity without external reference during every run.

LC-MS/MS Configuration[1]
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Column: C18 (Polar-embedded phases recommended due to N-oxide polarity).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Ammonium Acetate buffer if pH stability is an issue).[1]

    • B: Acetonitrile.[6][7]

The "Mass Shift" Validation

In a typical degradation study, you will observe the parent drug and various impurities. The d4-IS provides an immediate visual lock.[1]

CompoundPrecursor Ion (

)
Mass Shift (

)
Description
Lansoprazole-d4 (Parent) ~373.40Deuterated Active Drug
Lansoprazole-d4 Sulfone ~389.4+16 DaOxidation of Sulfoxide
Lansoprazole-d4 Sulfone N-Oxide ~405.4 +32 Da Target Analyte
MRM Transition Table (Optimized)

Use these transitions to build your acquisition method. The collision energies (CE) are indicative and should be ramped during optimization.

AnalytePrecursor (

)
Product (

)
CE (eV)Rationale
Lansoprazole-d4 Sulfone N-Oxide 405.4 256.1 20Loss of benzimidazole-d4 moiety + O
Quantifier239.1 25Characteristic Pyridine-N-Oxide fragment
Qualifier122.1 35Benzimidazole-d4 ring fragment
Workflow Visualization

AnalyticalWorkflow Sample Biological/Stability Sample (Contains Native Impurities) Spike Spike IS: Lansoprazole-d4 Sulfone N-Oxide Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18, Gradient) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis Ratio: Native (401) / IS (405) MS->Data

Figure 2: Analytical workflow for quantifying oxidative impurities using the d4-labeled internal standard to normalize extraction efficiency.

Part 4: Applications in Drug Development[1]

Forced Degradation Studies (Stress Testing)

When subjecting Lansoprazole to oxidative stress (e.g., 3%


), the formation of the Sulfone N-Oxide is a key indicator of over-stressing .[1]
  • Primary Degradant: Lansoprazole Sulfone.

  • Secondary Degradant: Lansoprazole Sulfone N-Oxide.[1][3]

  • Insight: If you see high levels of the N-Oxide, your oxidative conditions may be too harsh, potentially destroying other relevant minor impurities.[1]

Pharmacokinetics (PK) & Metabolite ID

While CYP3A4 primarily generates the sulfone, the N-oxide variant can appear in minor quantities or as an artifact of sample handling (ex vivo oxidation).[1]

  • Protocol: Spike the d4-IS into plasma immediately upon collection. If the ratio of Native/d4 increases over time in storage, ex vivo oxidation is occurring in your samples.

References

  • Reddy, G.M., et al. (2008).[8][9] "Synthesis and characterization of metabolites and potential impurities of lansoprazole, an antiulcerative drug." Synthetic Communications. Link[1]

  • Shankar, G., et al. (2017).[8][9] "Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: In vitro toxicity evaluation of major degradation products." Journal of Mass Spectrometry. Link[1]

  • Cayman Chemical. "Lansoprazole sulfone N-oxide Product Data Sheet." Link

  • Santa Cruz Biotechnology. "Lansoprazole Sulfone N-Oxide (CAS 953787-54-7)."[1][10] Link[1][11]

  • Sigma-Aldrich. "Lansoprazole sulfone N-oxide-d4 Reference Standard."[1] Link[1]

Sources

Identifying Lansoprazole-d4 Sulfone N-Oxide: A Guide to Navigating Complex Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Duality of Lansoprazole's Instability

Lansoprazole, a cornerstone proton pump inhibitor (PPI), is indispensable in treating acid-related gastrointestinal disorders.[1] Its therapeutic efficacy is paradoxically rooted in its inherent chemical instability. Within the acidic milieu of the stomach's parietal cells, Lansoprazole undergoes a sophisticated acid-catalyzed rearrangement to form a tetracyclic sulfenamide. This active metabolite then covalently binds to and inactivates the H+/K+-ATPase enzyme system, effectively halting gastric acid production.[1]

However, this same reactivity presents significant challenges during drug manufacturing, formulation, and stability testing. The molecule's susceptibility to degradation under various stress conditions—acidic, basic, oxidative, and photolytic—necessitates a profound understanding of its degradation pathways to ensure the safety and quality of the final drug product.[2][3] This guide provides an in-depth exploration of these pathways, with a specific focus on the analytical strategies required to identify and characterize a key oxidative degradant, Lansoprazole Sulfone N-Oxide, and its deuterated analogue, Lansoprazole-d4 Sulfone N-Oxide.

Deconstructing the Degradation Web of Lansoprazole

Forced degradation studies, mandated by ICH guidelines, are the crucible in which a drug's stability is tested. By subjecting Lansoprazole to harsh conditions, we can predict its long-term stability and, crucially, identify the impurities that may arise. Lansoprazole is known to degrade significantly under acidic, basic, and oxidative stress.[3][4]

  • Acidic Hydrolysis: This pathway is fundamental to the drug's mechanism of action but also a primary source of degradation. It leads to the active sulfenamide and other byproducts.[1]

  • Basic Hydrolysis: While more stable than in acid, Lansoprazole also degrades in basic media, often forming unique impurities with higher molecular weights.[5][6]

  • Oxidative Degradation: This pathway is particularly relevant to our topic. The sulfinyl group in Lansoprazole is susceptible to over-oxidation, leading to the formation of Lansoprazole Sulfone. Concurrently, the pyridine nitrogen can be oxidized to its N-oxide form.[7][8] The combination of these two reactions results in the formation of Lansoprazole Sulfone N-Oxide , a known potential impurity.[9][10]

The following diagram illustrates the primary oxidative degradation pathway leading to the formation of Lansoprazole Sulfone and its N-Oxide derivative.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) lansoprazole Lansoprazole (Sulfoxide) sulfone Lansoprazole Sulfone lansoprazole->sulfone Sulfoxide Oxidation n_oxide Lansoprazole N-Oxide lansoprazole->n_oxide N-Oxidation sulfide Lansoprazole Sulfide sulfide->lansoprazole Controlled Oxidation (Synthesis Step) sulfone_n_oxide Lansoprazole Sulfone N-Oxide sulfone->sulfone_n_oxide N-Oxidation n_oxide->sulfone_n_oxide Sulfoxide Oxidation

Caption: Oxidative degradation pathways of Lansoprazole.

The Role of Deuterated Standards: Introducing Lansoprazole-d4 Sulfone N-Oxide

In modern analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard. Lansoprazole-d4 Sulfone N-Oxide is the deuterium-labeled analogue of the degradation product.[11]

Why use a deuterated standard? The rationale is built on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is spiked into a sample before analysis. Because it is chemically identical to the non-deuterated (endogenous) analyte, it behaves identically during sample preparation, chromatography, and ionization. However, it is easily distinguished by its higher mass (a +4 Dalton shift in this case). This allows for highly accurate quantification of the target degradant, as any variability in the analytical process affects both the analyte and the standard equally.[11] Therefore, Lansoprazole-d4 Sulfone N-Oxide serves as an indispensable tool for the precise measurement of the Lansoprazole Sulfone N-Oxide impurity.

The Analytical Blueprint: A Self-Validating System for Identification

Identifying a specific degradation product within a complex mixture requires a robust, multi-step analytical strategy. The workflow described here is designed as a self-validating system, where each step confirms the findings of the previous one.

G start Start: Lansoprazole Drug Substance forced_degradation Step 1: Forced Degradation Perform oxidative stress (e.g., H₂O₂) to generate degradants start->forced_degradation sample_prep Step 2: Sample Preparation Neutralize/dilute sample Spike with Lansoprazole-d4 Sulfone N-Oxide (Internal Standard) forced_degradation->sample_prep uplc Step 3: UPLC Separation Inject sample onto a reverse-phase column for chromatographic separation sample_prep->uplc hrms Step 4: HRMS Detection & Fragmentation Detect ions with high mass accuracy Perform MS/MS on parent ions of interest uplc->hrms data_analysis Step 5: Data Analysis Extract ion chromatograms Confirm accurate mass & isotopic pattern Analyze fragmentation spectra hrms->data_analysis end Result: Confirmed Identification & Quantification data_analysis->end

Sources

An In-Depth Technical Guide to the Role of Lansoprazole-d4 Sulfone N-Oxide as a Stable Isotope Labeled Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical role and application of Lansoprazole-d4 Sulfone N-Oxide as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the underlying principles of its use, detailed experimental workflows, and the rigorous validation required to ensure data integrity in regulated studies.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Bioanalysis

In quantitative mass spectrometry, particularly when analyzing complex biological matrices like plasma or urine, the journey of an analyte from sample collection to detection is fraught with potential variability. Sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can lead to inconsistent analyte recovery.[1] Furthermore, instrumental factors like injection volume fluctuations and matrix-induced ion suppression or enhancement can significantly impact the analyte's signal intensity.[2][3]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before processing. Its purpose is to normalize for these sources of variability.[4] By calculating the ratio of the analyte's response to the IS's response, we can correct for losses and fluctuations, thereby achieving the accuracy and precision demanded in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[5]

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte itself.[4][6] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This near-perfect chemical analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, providing the most effective normalization.[5]

Lansoprazole: Metabolism and the Genesis of the Analyte

Lansoprazole is a proton pump inhibitor used to treat acid-related disorders.[8][9] Upon administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[9][10]

  • CYP2C19: This enzyme is the principal pathway, responsible for converting lansoprazole to 5-hydroxylansoprazole .[11]

  • CYP3A4: This enzyme oxidizes lansoprazole to lansoprazole sulfone and lansoprazole sulfide.[10][11]

These metabolites, which have little to no therapeutic activity, are key markers of the drug's disposition.[8][12] The formation of lansoprazole sulfone is particularly significant as its plasma concentration can be influenced by an individual's CYP2C19 genetic polymorphism.[8][13] Further oxidation can lead to the formation of impurities such as Lansoprazole Sulfone N-Oxide .[14][] Accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic profiling and drug-drug interaction studies.

Lansoprazole_Metabolism cluster_cyp CYP450 Enzymes Lansoprazole Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 Major Pathway Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 Metabolite3 Lansoprazole Sulfide Lansoprazole->Metabolite3 Analyte Lansoprazole Sulfone N-Oxide Metabolite2->Analyte Further Oxidation CYP2C19 CYP2C19 CYP2C19->Lansoprazole CYP3A4 CYP3A4 CYP3A4->Lansoprazole

Figure 1: Simplified metabolic pathway of Lansoprazole.

The Standard in Focus: Lansoprazole-d4 Sulfone N-Oxide

Lansoprazole-d4 Sulfone N-Oxide is the deuterium-labeled analogue of the Lansoprazole Sulfone N-Oxide impurity/metabolite.[][16][17] The "d4" designation indicates that four hydrogen atoms on the benzimidazole ring have been replaced with deuterium atoms.

Why this specific labeling is advantageous:

  • Chemical Stability: The deuterium atoms are placed on an aromatic ring, a chemically stable position. This prevents H/D exchange with the solvent, which would compromise the mass difference and the integrity of the analysis.[6]

  • Sufficient Mass Shift: A mass difference of four Daltons (Da) is substantial enough to prevent isotopic crosstalk. This ensures that the natural isotopic abundance of the unlabeled analyte (M+4) does not interfere with the signal of the internal standard. A mass difference of at least 3 Da is generally recommended.[6]

  • Co-elution: Due to the minimal impact of deuterium substitution on physicochemical properties, Lansoprazole-d4 Sulfone N-Oxide co-elutes almost perfectly with the unlabeled analyte during liquid chromatography. This is essential for effective correction of matrix effects, which are most pronounced at the point of elution.[4]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section outlines a typical, self-validating protocol for the quantification of Lansoprazole Sulfone N-Oxide in human plasma using Lansoprazole-d4 Sulfone N-Oxide as the internal standard. The methodology is grounded in the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[18][19]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot 100 µL of plasma sample, standard, or QC B 2. Spike with 10 µL of IS Working Solution (Lansoprazole-d4 Sulfone N-Oxide) A->B C 3. Add 400 µL Acetonitrile (Protein Precipitation) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant & Evaporate D->E F 6. Reconstitute in Mobile Phase E->F G 7. Inject onto LC-MS/MS System F->G H 8. Chromatographic Separation G->H I 9. MS/MS Detection (MRM Mode) H->I J 10. Integrate Peak Areas (Analyte & IS) I->J K 11. Calculate Analyte/IS Ratio J->K L 12. Quantify Concentration using Calibration Curve K->L

Figure 2: General workflow for a bioanalytical assay.
Step 1: Preparation of Stock and Working Solutions
  • Analyte Stock: Accurately weigh ~1 mg of Lansoprazole Sulfone N-Oxide reference standard and dissolve in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.

  • IS Stock: Prepare a 1 mg/mL stock solution of Lansoprazole-d4 Sulfone N-Oxide in the same manner. A Certificate of Analysis (CoA) for the IS is not required as long as its suitability for use is demonstrated during validation.[19]

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve spiking solutions. Prepare a separate working solution for the IS (e.g., at 100 ng/mL) to be spiked into samples.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank human plasma, calibration standards, QCs, or study samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples. This ensures a consistent concentration of the IS across the entire batch.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. The organic solvent disrupts the protein structure, causing them to aggregate and fall out of solution.

  • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase. This step ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.

Step 3: LC-MS/MS Instrumental Conditions
  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically effective for this class of compounds.

  • Mobile Phase: A gradient elution using Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B). Formic acid aids in the positive ionization of the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

ParameterAnalyte (Lansoprazole Sulfone N-Oxide)IS (Lansoprazole-d4 Sulfone N-Oxide)Rationale
Precursor Ion (Q1)m/z 402.1m/z 406.1Represents the protonated molecular ion [M+H]⁺. The +4 Da shift confirms the incorporation of four deuterium atoms.
Product Ion (Q3)m/z 116.0 (example)m/z 116.0 (example)A stable, high-intensity fragment ion chosen for quantification. The fragment is often common to both analyte and IS if the label is not on the fragmented portion.
Dwell Time100 ms100 msSufficient time to acquire at least 15-20 data points across the chromatographic peak for accurate integration.
Collision EnergyOptimized (e.g., 25 eV)Optimized (e.g., 25 eV)The voltage applied in the collision cell (Q2) to induce fragmentation. Optimized to maximize the product ion signal.
Table 1: Example Mass Spectrometric Parameters for Multiple Reaction Monitoring (MRM).

Method Validation: A System of Self-Verification

A bioanalytical method is only reliable if it has been fully validated according to regulatory guidelines.[20][21] The use of a high-quality SIL-IS like Lansoprazole-d4 Sulfone N-Oxide is instrumental in meeting these stringent criteria.

Validation ParameterFDA / ICH M10 Guideline Acceptance CriteriaHow the SIL-IS Ensures Compliance
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six independent matrix sources.[18]The unique mass transitions (MRM) for both analyte and IS provide high selectivity, minimizing the chance of endogenous interferences.
Matrix Effect The matrix factor (analyte response in post-extraction spiked matrix vs. neat solution) should have a coefficient of variation (CV) ≤ 15%.The SIL-IS co-elutes and experiences the same degree of ion suppression/enhancement as the analyte, effectively normalizing for matrix-induced variability.
Calibration Curve At least 6-8 non-zero points. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).[20]The IS normalizes for any minor inconsistencies in injection or instrument response across the analytical run, ensuring a linear and reproducible curve.
Accuracy & Precision Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (RE%) within ±15% (±20% at LLOQ).[21]This is the ultimate test of the IS. By correcting for variability at every step, the SIL-IS is the primary reason these tight acceptance criteria can be consistently met.
Recovery Not a required parameter, but should be consistent and reproducible.The SIL-IS and analyte will have nearly identical extraction recovery. While recovery may not be 100%, its consistency is ensured by the IS.
Stability Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage) with mean concentration within ±15% of nominal.The IS compensates for any degradation of the analyte during sample handling and storage, provided the IS itself is stable.
Table 2: Summary of Key Bioanalytical Method Validation Parameters and the Role of the SIL-IS.

Conclusion

Lansoprazole-d4 Sulfone N-Oxide exemplifies the pinnacle of internal standard technology for quantitative bioanalysis. Its design—incorporating a stable deuterium label on a chemically inert position with a sufficient mass shift—makes it an ideal tool for LC-MS/MS assays. By co-eluting with its unlabeled counterpart, it provides unparalleled correction for variability arising from sample preparation and matrix effects. The use of this SIL-IS is not merely a technical choice but a foundational element of a self-validating system that ensures the generation of accurate, precise, and reproducible data. For researchers in drug metabolism and pharmacokinetics, employing such a high-quality internal standard is essential for meeting rigorous regulatory standards and making confident, data-driven decisions in the drug development process.[6][22]

References

  • Lansoprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Zhang, D., Yang, M., Liu, M., Zhang, Y., Wang, X., Xiao, X., & Liu, H. (2012). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. Xenobiotica, 42(8), 735-741. Retrieved from [Link]

  • Lansoprazole Metabolism Pathway (old). (n.d.). PathWhiz. Retrieved from [Link]

  • What is the mechanism of Lansoprazole? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Zhang, D., et al. (2012). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. PubMed. Retrieved from [Link]

  • Delhotal-Landes, B., Flouvat, B., et al. (1993). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics. Retrieved from [Link]

  • Lansoprazole-D4. (n.d.). Veeprho. Retrieved from [Link]

  • A02BC03 - Lansoprazole. (n.d.). Acute Porphyria Drugs Database. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

  • Pharmacokinetic Properties of Lansoprazole (30-mg Enteric-Coated Capsules) and Its Metabolites. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). Bentham Science. Retrieved from [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008, August 15). ACS Publications. Retrieved from [Link]

  • Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133-138. Retrieved from [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). Current Drug Metabolism. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. (n.d.). Hindawi. Retrieved from [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015, February 17). Bentham Open. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. The AAPS Journal, 2(1), E1. Retrieved from [Link]

  • LC-MS/MS determination of lansoprazole and its metabolites in human plasma. (2006, January 1). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry. (2008, December 15). PubMed. Retrieved from [Link]

  • Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. (2018, July 30). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Synthesis protocol for lansoprazole sulfone N-oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthetic method of lansoprazole and the lansoprazole synthesized by the method. (n.d.). Google Patents.
  • Synthesis and Characterization of Lansoprazole Impurities. (n.d.). International Journal of Medicinal Chemistry & Analysis. Retrieved from [Link]

  • Synthesis of the Impurities of Lansoprazole. (2010). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Lansoprazole EP Impurity B N-Oxide-d4. (n.d.). TLC Pharmaceutical Standards. Retrieved from [Link]

Sources

Metabolic Profile of Lansoprazole and its N-Oxide & Sulfone Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the biotransformation and impurity profiling of Lansoprazole (LAN). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. The core focus is distinguishing between metabolic formation (in vivo) and degradation pathways (in vitro) of two critical structural analogs: Lansoprazole Sulfone and Lansoprazole N-Oxide .

Crucially, this guide addresses the "Isobaric Triad" challenge in LC-MS/MS analysis, where the parent drug’s primary metabolites and oxidative impurities share identical mass-to-charge ratios (


), demanding rigorous chromatographic resolution.

Part 1: Molecular Mechanism & Pharmacokinetics

Lansoprazole is a substituted benzimidazole proton pump inhibitor (PPI).[1] It is a prodrug that requires acid activation within the parietal cell canaliculi to form the active sulfonamide derivative, which covalently binds to the


-ATPase enzyme.

However, before reaching the target site, LAN undergoes extensive hepatic metabolism.[2] The molecule possesses a chiral sulfur center, existing as a racemate (1:1 mixture of R- and S-enantiomers). This chirality dictates the metabolic route, a concept known as stereoselective metabolism.

The Metabolic Pathways (In Vivo)

The liver metabolizes LAN primarily through the Cytochrome P450 system.[2]

  • CYP2C19 (Hydroxylation): Preferentially targets the (R)-enantiomer to form 5-Hydroxylansoprazole .

  • CYP3A4 (Sulfoxidation): Preferentially targets the (S)-enantiomer to form Lansoprazole Sulfone .

Note: Lansoprazole Sulfone is pharmacologically inactive but is the major circulating metabolite in plasma.

Diagram 1: Stereoselective Metabolic Pathway

The following diagram illustrates the divergence of R- and S-Lansoprazole metabolism.

Lansoprazole_Metabolism LAN_Rac Lansoprazole (Racemate) [Parent Drug] R_LAN (R)-Lansoprazole LAN_Rac->R_LAN Resolution S_LAN (S)-Lansoprazole LAN_Rac->S_LAN Resolution CYP2C19 CYP2C19 (Major Enzyme) R_LAN->CYP2C19 High Affinity CYP3A4 CYP3A4 (Major Enzyme) S_LAN->CYP3A4 High Affinity 5 5 CYP2C19->5 Sulfone Lansoprazole Sulfone (Major Metabolite) [m/z 386] CYP3A4->Sulfone Sulfoxidation (Sulfinyl Bridge) _OH Hydroxylation (Benzimidazole Ring)

Caption: Stereoselective biotransformation of Lansoprazole showing the divergence of R- and S-enantiomers via CYP2C19 and CYP3A4.

Part 2: Impurity Profiling vs. Metabolism

In drug development, distinguishing between a metabolite formed by enzymes and an impurity formed by chemical degradation is critical for safety qualification (MIST Guidelines).

Lansoprazole Sulfone (The Dual Identity)
  • Identity: Metabolite AND Impurity (USP Related Compound A).

  • Structure: The sulfinyl group (

    
    ) is oxidized to a sulfonyl group (
    
    
    
    ).
  • Origin:

    • In Vivo: Formed by CYP3A4.

    • In Vitro:[3] Oxidative degradation product.[4][5][6] It forms readily when the drug substance is exposed to oxidizing agents (e.g., peroxides) or during long-term stability storage.

  • Safety Implication: Because it is a major human metabolite, higher limits of this impurity in the drug product are generally acceptable under ICH Q3B(R2) guidelines, as the body is already exposed to significant systemic levels.

Lansoprazole N-Oxide (The Impurity)[8][9][10][11][12]
  • Identity: Impurity (EP Impurity A).

  • Structure: Oxidation occurs at the nitrogen atom of the pyridine ring, not the benzimidazole.

  • Origin:

    • In Vivo: Minor/Trace pathway (negligible compared to sulfone).

    • In Vitro:[3] Primary process impurity (over-oxidation during synthesis) or stress degradation product (acidic/oxidative stress).

  • Safety Implication: Unlike the sulfone, the N-Oxide is not a major circulating metabolite. Therefore, it must be strictly controlled according to standard ICH thresholds (typically <0.2% or <0.5% depending on dose).

Comparative Data Table
FeatureLansoprazole (Parent)Lansoprazole SulfoneLansoprazole N-Oxide5-Hydroxylansoprazole
Role API (Prodrug)Metabolite / ImpurityImpurityMetabolite
Molecular Mass 369.36 Da385.36 Da (+16)385.36 Da (+16)385.36 Da (+16)
Primary Origin SynthesisCYP3A4 / OxidationSynthesis / StressCYP2C19
Structural Change N/A

Pyridine

Benzimidazole

Pharmacology Active (after acid activation)InactiveInactiveInactive

Part 3: Analytical Methodologies (LC-MS/MS)

The Challenge: The Sulfone, N-Oxide, and 5-Hydroxy metabolites are isobaric (all approx. m/z 386).[6] A standard MS1 scan cannot distinguish them. You must rely on chromatographic resolution and MS/MS fragmentation patterns .

Protocol: High-Resolution Separation
  • Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column: C18 (e.g., Waters Acquity BEH C18 or Agilent Zorbax SB-C18), 1.7 µm particle size.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH adjusted to 6.5 - 7.0). Why? Acidic pH degrades Lansoprazole rapidly; neutral pH stabilizes the parent drug during the run.

    • B: Acetonitrile.[1][6][7][8]

  • Gradient: 10% B to 90% B over 10-15 minutes.

Diagram 2: Analytical Decision Matrix

This workflow guides the identification of isobaric impurities.

Analytical_Workflow Sample Sample Injection (Plasma or Drug Product) LC UHPLC Separation (C18, pH 7.0) Sample->LC MS_Detect MS Detection (ESI+, m/z 386) LC->MS_Detect Isobaric Isobaric Cluster Detected (Three Peaks) MS_Detect->Isobaric Decision Differentiation Strategy Isobaric->Decision RT_Check Retention Time (RT) Decision->RT_Check Frag_Check MS/MS Fragmentation Decision->Frag_Check Result_Sulfone Sulfone: Late Eluter Loss of SO2 RT_Check->Result_Sulfone Result_NOxide N-Oxide: Early Eluter Loss of Oxygen (-16) RT_Check->Result_NOxide Result_5OH 5-Hydroxy: Mid Eluter Benzimidazole frag RT_Check->Result_5OH

Caption: Analytical workflow for resolving the isobaric triad (Sulfone, N-Oxide, 5-OH) using RT and Fragmentation.

Critical Experimental Notes
  • Sample Diluent: Never use pure methanol or acidic diluents for sample preparation. Lansoprazole degrades into "Lansoprazole Sulfide" and other artifacts in acidic solution. Use 0.1N NaOH or a pH 9.0 buffer for extraction/dilution to ensure stability [1].

  • Elution Order: typically N-Oxide (most polar)

    
     5-Hydroxy 
    
    
    
    Lansoprazole (Parent)
    
    
    Sulfone (least polar) on a C18 column. Note: This can vary based on specific column chemistry.

Part 4: Regulatory & Safety Context (MIST)

The Metabolites in Safety Testing (MIST) guidelines (ICH M3(R2)) dictate how impurities are qualified.

  • Lansoprazole Sulfone: Since this is a major human metabolite (AUC > 10% of total drug-related exposure), it is considered "qualified" by the clinical safety data of the parent drug. If it appears as a degradation impurity in the drug product, limits can often be set higher than the standard 0.2% threshold without new toxicology studies [2].

  • Lansoprazole N-Oxide: This is not a disproportionate metabolite in humans. Therefore, if it appears in the drug product, it must be controlled strictly according to ICH Q3B(R2) thresholds. If it exceeds the qualification threshold (e.g., 0.2% for >10mg daily dose), genotoxicity and general toxicity studies are required [3].

References

  • Reddy, G.M., et al. (2008).[5][9] Synthesis and characterization of metabolites and potential impurities of lansoprazole, an antiulcerative drug.[5][10] Synthetic Communications.[5] Link[10]

  • ICH Guidelines. (2006).[11][12] ICH Q3B(R2): Impurities in New Drug Products.[13] International Council for Harmonisation. Link

  • FDA Center for Drug Evaluation and Research. (2020). Safety Testing of Drug Metabolites (MIST) Guidance.Link

  • Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes.[3][14] European Journal of Clinical Pharmacology. Link

  • Shankar, G., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments.[5] Journal of Mass Spectrometry.[5] Link

Sources

Physical properties and solubility of Lansoprazole-d4 Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties, Solubility, and Handling of Lansoprazole-d4 Sulfone N-Oxide Content Type: Technical Reference Guide / Whitepaper Audience: Analytical Chemists, DMPK Researchers, and QC Scientists.

Physicochemical Profiling & Bioanalytical Application Guide[1][2]

Executive Summary

Lansoprazole-d4 Sulfone N-Oxide (CAS: 1190009-70-1) is a highly specialized stable isotope-labeled reference standard used primarily as an Internal Standard (IS) in the quantitative analysis of Lansoprazole impurities and metabolites.

Chemically, it represents a "double oxidation" product of the parent drug—oxidized at both the sulfinyl sulfur (to sulfone) and the pyridine nitrogen (to N-oxide)—with a stable deuterium label (


) incorporated into the benzimidazole ring. This guide delineates its distinct solubility profile, which differs significantly from the parent Lansoprazole due to increased polarity and zwitterionic character.

Chemical Identity & Structural Significance[3][4][5]

The molecule differs from the parent drug (Lansoprazole) by two major oxidative modifications and one isotopic substitution. These changes drastically alter its solubility and ionization behavior compared to the parent API.

FeatureSpecificationTechnical Note
Chemical Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4
CAS Number 1190009-70-1Non-deuterated analog: 953787-54-7
Molecular Formula

Molecular Weight 405.38 g/mol +4 Da shift vs. non-deuterated form (401.[][2]36)
Isotopic Purity

99% atom D
Essential to prevent "cross-talk" in MS channels.
Oxidation State Sulfone (

) & N-Oxide (

)
Makes the molecule more polar and less basic.
Physical State White to Off-White SolidHygroscopic powder.
Structural Impact on Properties
  • The Sulfone Group: Unlike the chiral sulfoxide in Lansoprazole, the sulfone is achiral and chemically more stable against racemization, but it increases the electron-withdrawing effect on the benzimidazole ring.

  • The N-Oxide Group: This introduces a significant dipole. While pyridine is basic (

    
    ), pyridine N-oxides are extremely weak bases (
    
    
    
    ) but can act as hydrogen bond acceptors. This explains the molecule's poor solubility in non-polar solvents.

Solubility Profile & Dissolution Protocol

Core Directive: Do not assume the solubility of this metabolite mirrors the parent drug. The N-oxide moiety renders it insoluble in ethanol , a solvent commonly used for the parent Lansoprazole.

Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Approx)Usage Recommendation
DMSO High ~5 mg/mLPrimary solvent for stock preparation.
Methanol Moderate/High~1-2 mg/mLGood for secondary dilutions; easier to evaporate than DMSO.
Ethanol Insoluble < 0.1 mg/mLAVOID. Distinct difference from parent drug.
Water InsolubleNegligiblePrecipitates immediately upon dilution if organic ratio is low.
PBS (pH 7.2) InsolubleNegligibleNot suitable for direct dissolution.
Acetonitrile ModerateVariableUseful for LC-MS mobile phase integration.
Master Stock Preparation Protocol (Self-Validating)

Context: Deuterated standards are expensive and often supplied in small quantities (1–10 mg). This protocol minimizes waste and prevents degradation.

Step 1: Environmental Control

  • Perform all weighing and dissolution in amber glassware or under yellow light. Lansoprazole derivatives are photosensitive.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

Step 2: Dissolution (The "DMSO First" Rule)

  • Weigh the target amount of Lansoprazole-d4 Sulfone N-Oxide.

  • Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 1 mg/mL to 5 mg/mL .

    • Why DMSO? It disrupts the strong crystal lattice energy of the sulfone/N-oxide packing more effectively than methanol.

  • Sonicate for 30–60 seconds. Visual inspection must confirm a clear solution with no floating particulates.

Step 3: Sub-Aliquot & Storage

  • Do not store the working stock at 4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles in DMSO can cause localized concentration gradients or precipitation.

  • Action: Aliquot into single-use amber vials. Store at -20°C or -80°C .

Stability & Handling (The "Three Pillars" of Degradation)

Researchers must mitigate three specific degradation pathways. The "Self-Validating" aspect of this guide requires you to check these parameters before every assay.

Stability Logic Diagram

The following Graphviz diagram illustrates the decision logic for handling the compound to ensure integrity.

G Start Start: Received Compound CheckTemp Check Temperature (Shipment on Dry Ice?) Start->CheckTemp StoreSolid Store Solid Powder @-20°C (Desiccated) CheckTemp->StoreSolid PrepStock Prepare Stock Solution StoreSolid->PrepStock When needed SolventChoice Select Solvent: DMSO (Recommended) PrepStock->SolventChoice Dissolution Dissolve & Sonicate (Amber Glassware) SolventChoice->Dissolution CheckClear Visual Check: Clear Solution? Dissolution->CheckClear Aliquot Aliquot & Store @-80°C CheckClear->Aliquot Yes ReDissolve Add more DMSO or Warm (30°C) CheckClear->ReDissolve No (Precipitate) ReDissolve->CheckClear

Caption: Workflow for receiving, dissolving, and storing Lansoprazole-d4 Sulfone N-Oxide to prevent degradation.

Critical Degradation Pathways
  • Photolytic Degradation:

    • Mechanism:[3][4][5] The N-oxide bond is labile under UV/Vis light, leading to deoxygenation or rearrangement to isomers.

    • Prevention: Use amber vials exclusively.

  • Hygroscopic Instability:

    • Mechanism:[3][4][5] Moisture absorption in the solid state can lead to hydrolysis or physical caking.

    • Prevention: Store with desiccants; warm to RT before opening.

  • Solvent-Induced Exchange:

    • Note: The deuterium atoms are on the benzimidazole ring (

      
      ). These are generally non-exchangeable  in protic solvents (MeOH/Water) at neutral pH. However, avoid strong acids which could facilitate exchange or degradation.
      

Analytical Application (LC-MS/MS)

When developing a method using this Internal Standard:

  • Mass Shift: The parent Lansoprazole Sulfone N-Oxide has a monoisotopic mass of 401.07 . The d4 variant will appear at 405.09 (approx).

  • Retention Time: Due to the Deuterium Isotope Effect, the d4 variant may elute slightly earlier than the non-deuterated analyte on Reverse Phase (C18) columns, but this shift is usually negligible (< 0.1 min).

  • MRM Transitions (Example):

    • Precursor: [M+H]+ 406.1

    • Product Ions: Look for loss of the sulfone/N-oxide moiety or cleavage at the sulfonyl bridge. Common fragments often include the deuterated benzimidazole ring (m/z ~138 for d4-benzimidazole deriv vs ~134 for non-labeled).

References

  • Reddy, G.M., et al. (2008). Synthesis and characterization of metabolites and potential impurities of lansoprazole, an antiulcerative drug.
  • Shandilya, D.K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69.[6]

  • European Pharmacopoeia (Ph. Eur.).Lansoprazole Monograph: Impurity Profile.

Sources

Methodological & Application

Application Note: Robust Sample Preparation Strategies for the Quantification of Lansoprazole-d4 Sulfone N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lansoprazole, a proton pump inhibitor, undergoes extensive metabolism, leading to the formation of various metabolites, including Lansoprazole Sulfone and its subsequent N-oxide derivative. The deuterated internal standard, Lansoprazole-d4 Sulfone N-Oxide, is critical for accurate quantification of the corresponding analyte in pharmacokinetic and metabolic studies. Given the complexity of biological matrices such as plasma and serum, a robust and reliable sample preparation method is paramount to ensure the accuracy, precision, and sensitivity of subsequent analytical techniques, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This application note provides a detailed guide to two commonly employed and effective sample preparation techniques for the extraction of Lansoprazole-d4 Sulfone N-Oxide from plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method often depends on the required level of cleanliness, desired recovery, and throughput needs of the laboratory. We will delve into the rationale behind each step, offering insights to empower researchers to adapt and optimize these protocols for their specific applications. All methodologies presented are designed to align with the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[1][2][3][4]

Analyte Profile: Lansoprazole-d4 Sulfone N-Oxide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective sample preparation strategy.

PropertyValue/InformationSource
Molecular FormulaC16H10D4F3N3O4S[]
Molecular Weight405.38 g/mol []
SolubilitySoluble in DMSO, Methanol.[]
Storage2-8°C for short-term; -20°C to -80°C for long-term storage of stock solutions.[][6]
Chemical Structure4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole[]

The presence of the sulfone and N-oxide moieties increases the polarity of the molecule compared to the parent lansoprazole. This characteristic influences the choice of extraction solvents and solid-phase extraction sorbents. The deuteration on the benzimidazole ring does not significantly alter its chemical behavior during extraction but provides the necessary mass shift for use as an internal standard in mass spectrometry.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from a biological sample.[7][8] It is particularly well-suited for high-throughput screening and when a very high recovery is a primary objective. The underlying principle is the denaturation and precipitation of proteins upon the addition of an organic solvent, acid, or salt.[8][9] For Lansoprazole and its metabolites, acetonitrile is a commonly used and effective precipitating agent.[10]

Rationale for Method Selection
  • Speed and Simplicity: PPT is one of the fastest sample preparation techniques, making it ideal for laboratories with high sample loads.

  • High Recovery: This method generally yields high analyte recovery as the small molecule analytes remain in the supernatant.

  • Cost-Effective: Requires minimal specialized equipment and inexpensive solvents.

Potential Challenges
  • Matrix Effects: The resulting supernatant can still contain a significant amount of endogenous materials like phospholipids, which may cause ion suppression or enhancement in the MS source.[7]

  • Analyte Co-precipitation: While less common for small molecules, there is a slight risk of the analyte being entrapped within the precipitated protein pellet, leading to lower recovery.[10]

Experimental Protocol
  • Sample Thawing: Thaw frozen plasma samples at room temperature, followed by vortexing to ensure homogeneity.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of Lansoprazole-d4 Sulfone N-Oxide to each sample (except for blanks).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to sample is a common starting point and can be optimized.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation. A uniform, cloudy suspension should be observed.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to ensure compatibility with the initial mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume (e.g., 100 µL) of the mobile phase.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_0 Sample Preparation Sample 1. Plasma Sample (100 µL) Spike 2. Spike with IS (Lansoprazole-d4 Sulfone N-Oxide) Sample->Spike Precipitate 3. Add Acetonitrile (300 µL, ice-cold) Spike->Precipitate Vortex 4. Vortex (30-60 sec) Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analyze 7. LC-MS/MS Analysis Transfer->Analyze

Caption: Protein Precipitation Workflow for Lansoprazole-d4 Sulfone N-Oxide.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[11] LLE generally provides a cleaner extract than PPT, reducing the risk of matrix effects. For Lansoprazole and its metabolites, a mixture of diethyl ether and dichloromethane has been shown to be effective.[12][13]

Rationale for Method Selection
  • Cleaner Extracts: LLE is more selective than PPT and removes a larger portion of interfering endogenous components.

  • Reduced Matrix Effects: The cleaner extract often leads to more stable and reproducible MS signals.

  • Concentration Step: The evaporation of the organic solvent allows for the sample to be concentrated, which can improve the limit of quantification.

Potential Challenges
  • Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion at the interface of the two liquid phases, making separation difficult.

  • Analyte Recovery: The recovery of the analyte depends on its partition coefficient between the two phases and can be influenced by pH. For acidic or basic compounds, adjusting the pH of the aqueous phase can significantly improve extraction efficiency.

  • Solvent Handling: Requires the use of volatile and potentially hazardous organic solvents, necessitating proper safety precautions.

Experimental Protocol
  • Sample Thawing and Aliquoting: Follow the same initial steps as in the PPT method (100 µL of plasma).

  • Internal Standard Spiking: Spike the samples with the deuterated internal standard.

  • pH Adjustment (Optional): Depending on the pKa of Lansoprazole Sulfone N-Oxide, adjusting the pH of the plasma sample with a buffer (e.g., to a slightly basic pH) may improve the extraction of this class of compounds into an organic solvent.

  • Addition of Extraction Solvent: Add 600 µL of an organic solvent mixture, such as diethyl ether:dichloromethane (70:30, v/v), to the plasma sample.

  • Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase. Avoid overly vigorous vortexing to minimize emulsion formation.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_1 Sample Preparation Sample 1. Plasma Sample (100 µL) Spike 2. Spike with IS Sample->Spike AddSolvent 3. Add Extraction Solvent (e.g., Diethyl Ether: DCM, 600 µL) Spike->AddSolvent Extract 4. Vortex (2-5 min) AddSolvent->Extract Centrifuge 5. Centrifuge (4,000 rpm, 10 min) Extract->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute (Mobile Phase, 100 µL) Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Lansoprazole-d4 Sulfone N-Oxide.

Method Comparison and Selection Criteria

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Speed Very FastModerate
Throughput HighModerate
Extract Cleanliness LowerHigher
Risk of Matrix Effects HigherLower
Typical Recovery High (>90%)Good to High (70-95%)
Cost LowLow to Moderate
Automation Potential HighModerate to High

Expert Recommendation: For early-stage discovery or high-throughput applications where speed is critical, Protein Precipitation is often the preferred method. For regulated bioanalysis, such as in support of clinical trials, where robustness and minimal matrix effects are paramount, Liquid-Liquid Extraction or the more advanced Solid-Phase Extraction (SPE) would be the methods of choice. The presented LLE protocol offers a good balance between sample cleanliness and ease of use.

Stability Considerations

Lansoprazole and its metabolites can be susceptible to degradation, particularly in acidic conditions and at elevated temperatures.[14][15] Studies have shown that the stability of lansoprazole in suspension is significantly reduced at room temperature compared to refrigerated conditions.[16][17] Therefore, it is crucial to:

  • Keep samples on ice or at refrigerated temperatures during processing.

  • Minimize the time samples spend at room temperature.

  • Process samples as quickly as possible after thawing.

  • Validate the stability of Lansoprazole-d4 Sulfone N-Oxide under the specific conditions of your sample preparation workflow, including bench-top, freeze-thaw, and autosampler stability, as recommended by regulatory guidelines.[18]

Conclusion

The successful quantification of Lansoprazole-d4 Sulfone N-Oxide in biological matrices is heavily reliant on the chosen sample preparation technique. Both Protein Precipitation and Liquid-Liquid Extraction offer viable pathways, each with distinct advantages and disadvantages. By understanding the principles behind these methods and the specific properties of the analyte, researchers can select and optimize a protocol that ensures the generation of high-quality, reliable, and reproducible data for their pharmacokinetic and bioanalytical studies. The protocols provided herein serve as a robust starting point for method development and validation.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, 816(1-2), 309-314. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • D'Avolio, A., de-Grassi, A., Baietto, C., Siccardi, M., & Di Perri, G. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 213-219. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • PubChem. (n.d.). Lansoprazole Sulfide N-Oxide. [Link]

  • Canadian Journal of Hospital Pharmacy. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. [Link]

  • Oliveira, C. H., Barrientos-Astigarraga, R. E., & Abib, E. (2004). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 809(2), 225-230. [Link]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

  • ResearchGate. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. [Link]

  • Semantic Scholar. (2010). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • PubMed. (2013). Stability of extemporaneously prepared lansoprazole suspension at two temperatures. [Link]

  • Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]

  • PubMed. (1991). Determination of lansoprazole and five metabolites in plasma by high-performance liquid chromatography. [Link]

  • USP. (2025). Lansoprazole usp 2025. [Link]

  • USP. (2011). Lansoprazole Delayed-Release Capsules. [Link]

  • PMC. (2011). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Synthesis protocol for lansoprazole sulfone N-oxide. [Link]

Sources

Introduction: The Analytical Imperative for Lansoprazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Lansoprazole-d4 Related Compounds

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Its clinical efficacy is contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis and storage, or as a result of metabolism, several related compounds can emerge, most notably oxidative species such as Lansoprazole Sulfone and Lansoprazole N-Oxide.[2] Regulatory bodies like the United States Pharmacopeia (USP) mandate strict limits on these impurities.[2][3]

Stable isotope-labeled internal standards, such as deuterated analogues (e.g., Lansoprazole-d4), are critical for quantitative analysis, particularly in pharmacokinetic studies using mass spectrometry. However, their chromatographic behavior and the separation from their corresponding impurities must be well-characterized. This application note presents a detailed, robust Reverse-Phase HPLC (RP-HPLC) method for the separation and determination of Lansoprazole and its key oxidative impurities, Lansoprazole Sulfone and Lansoprazole N-Oxide. The principles and protocols herein are directly applicable to their deuterated (d4) counterparts, which are expected to exhibit virtually identical retention times under these conditions.

The method is synthesized from established and validated pharmacopeial protocols, providing a trustworthy and scientifically grounded approach for researchers, quality control analysts, and drug development professionals.[2][3][4]

Principle of Chromatographic Separation

The separation is based on the principles of reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is relatively polar.

  • Analyte Polarity and Retention: Lansoprazole is a moderately nonpolar molecule. Its primary oxidative impurities, Lansoprazole Sulfone (Lansoprazole Related Compound A) and Lansoprazole N-Oxide, are more polar due to the addition of oxygen atoms.[2] In a reverse-phase system, retention time is directly proportional to hydrophobicity. Therefore, the more polar N-Oxide impurity is expected to elute first, followed by the parent Lansoprazole, and then the slightly less polar Sulfone impurity.

  • Role of Mobile Phase pH: Lansoprazole and its analogues are benzimidazole derivatives, and their ionization state is pH-dependent. Maintaining a neutral mobile phase pH of approximately 7.0 is crucial.[2][3] This ensures consistent ionization, preventing peak broadening or splitting and leading to symmetrical, reproducible peak shapes. The use of triethylamine in the mobile phase acts as a tailing inhibitor by masking active silanol sites on the silica-based stationary phase.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure optimal separation and timely elution of all compounds.[2] This approach provides high resolution for the early-eluting polar impurities while effectively eluting the more retained parent compound and related substances within a reasonable run time.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before sample analysis.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, cooled autosampler (maintained at ~5°C), column compartment, and a UV-Vis or Diode Array Detector (DAD).[2][5]

  • Column:

    • Purospher® STAR RP-18 endcapped (5 µm particle size, 150 mm x 4.6 mm) or equivalent L1 packing column.[3][4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Triethylamine (≥99.5% purity)

    • Phosphoric Acid (ACS reagent grade)

    • Sodium Hydroxide (ACS reagent grade)

  • Reference Standards:

    • USP Lansoprazole RS

    • USP Lansoprazole Related Compound A RS (Lansoprazole Sulfone)

    • Lansoprazole-d4 Sulfone and Lansoprazole-d4 N-Oxide (if available)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterSettingRationale
Stationary Phase C18 (L1 Packing), 5 µm, 150 x 4.6 mmIndustry standard for separating Lansoprazole and its impurities, offering excellent hydrophobic selectivity.[3]
Mobile Phase A WaterThe primary aqueous component of the mobile phase system.
Mobile Phase B Acetonitrile:Water:Triethylamine (160:40:1 v/v/v), pH 7.0 with H₃PO₄Buffered organic phase. pH 7.0 ensures consistent analyte ionization, and triethylamine minimizes peak tailing.[2]
Flow Rate 0.8 mL/minProvides optimal efficiency and resolution for a 4.6 mm ID column without generating excessive backpressure.[2]
Detection UV at 285 nmThe wavelength of maximum absorbance for Lansoprazole and its related compounds, ensuring high sensitivity.[1][3]
Injection Volume 40 µLA larger volume suitable for impurity analysis, maximizing the detection of low-level components.[2]
Column Temperature Ambient (~25°C)Provides stable retention times. For higher reproducibility, a thermostatically controlled column oven is recommended.
Autosampler Temp. 5°CLansoprazole solutions can be unstable. Cooling the autosampler tray is critical to prevent degradation during analysis.[2]
Gradient Program See Table 2 belowDesigned to resolve polar impurities from the main peak and elute all compounds efficiently.[2]

Table 2: Gradient Elution Program

Time (minutes) Mobile Phase A (%) Mobile Phase B (%) Elution Type
0 - 40 90 → 20 10 → 80 Linear Gradient
40 - 50 20 80 Isocratic
50 - 51 20 → 90 80 → 10 Linear Gradient

| 51 - 60 | 90 | 10 | Isocratic (Re-equilibration) |

Preparation of Solutions

Causality Note: Lansoprazole is unstable in neutral or acidic aqueous solutions. A basic diluent is required to prepare stable sample and standard solutions.

  • Diluent: Prepare a mixture of 0.1 N Sodium Hydroxide and Methanol (75:25 v/v).[2]

  • Resolution Solution: To confirm adequate separation, dissolve approximately 2.5 mg each of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS (Sulfone) in 100 mL of methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with the Diluent.[2] This solution is critical for the system suitability check.

  • Test Solution (Sample Preparation): Accurately weigh and transfer about 125 mg of the Lansoprazole sample into a 50-mL volumetric flask. Dissolve in and dilute to volume with methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with the Diluent. This yields a final concentration of approximately 250 µg/mL.[2]

  • Standard Solution (for Quantitation): Prepare a standard solution of USP Lansoprazole RS with a final concentration of about 2.5 µg/mL. This is typically done via serial dilution from a stock solution prepared in methanol, with the final dilution step using the Diluent.[2]

System Suitability Test (SST)

Before proceeding with sample analysis, the chromatographic system must be validated.

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Resolution Solution .

  • Acceptance Criteria: The resolution (R) between the Lansoprazole and Lansoprazole Sulfone peaks must be not less than 6.0 .[2]

  • Make replicate injections (n=5) of the Standard Solution .

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of Lansoprazole must be not more than 3.0% .[2]

G prep_diluent prep_diluent prep_resolution prep_resolution prep_diluent->prep_resolution prep_sample prep_sample prep_diluent->prep_sample sst_check sst_check prep_resolution->sst_check prep_sample->sst_check inject_blank inject_blank sst_check->inject_blank SST Pass check_res check_res sst_check->check_res inject_sample inject_sample inject_blank->inject_sample data_acq data_acq inject_sample->data_acq integrate_peaks integrate_peaks data_acq->integrate_peaks quantify quantify integrate_peaks->quantify check_res->integrate_peaks Criteria Met report report quantify->report

Expected Results and Discussion

Based on established relative retention times from the USP and similar methods, the expected elution order is as follows:

  • Lansoprazole N-Oxide: This is one of the more polar impurities and is expected to elute earliest. Approximate Relative Retention Time (RRT) is 0.8 .[2]

  • Lansoprazole: The parent drug peak. RRT is defined as 1.0 .

  • Lansoprazole Sulfone (Related Compound A): This impurity is slightly less polar than the parent drug and elutes after it. Approximate RRT is 1.1 .[2]

  • Lansoprazole Sulfide (Related Compound B): Another known impurity that is less polar than the sulfone. Approximate RRT is 1.2 .[2][3]

Note on Deuterated Standards: The Lansoprazole-d4 analogues of the sulfone and N-oxide will have nearly identical retention times to their non-deuterated counterparts. The small increase in mass from deuterium substitution does not typically impart a significant change in polarity or interaction with a C18 stationary phase. Therefore, this method is fully suitable for verifying the purity and chromatographic profile of these stable isotope-labeled standards.

G lansoprazole {Lansoprazole | RRT ≈ 1.0} sulfone sulfone lansoprazole->sulfone Oxidation (Sulfoxide -> Sulfone) n_oxide n_oxide lansoprazole->n_oxide Oxidation (Pyridine -> N-Oxide)

References

  • Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. PubMed.[Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace.[Link]

  • Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research.[Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate.[Link]

  • Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography. ResearchGate.[Link]

  • Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online.[Link]

  • Method for separating and measuring lansoprazole related substances for injection by high performance liquid chromatography.
  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development.[Link]

  • Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. Asian Journal of Research in Chemistry.[Link]

  • Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. Taylor & Francis Online.[Link]

  • Determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase high performance liquid chromatography. CNKI.[Link]

  • Lansoprazole Monograph. U.S. Pharmacopeia.[Link]

  • Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Semantic Scholar.[Link]

  • Lansoprazole Delayed-Release Capsules. Web of Pharma.[Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications.[Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers.[Link]

  • Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal Of Pharma Research and Health Sciences.[Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.[Link]

Sources

Advanced Protocol: Quantifying Lansoprazole Impurities Using Deuterated Standards (SIDA-LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Lansoprazole and its primary degradation products—Lansoprazole Sulfone (Impurity A) and Lansoprazole Sulfide (Impurity B) . By utilizing Stable Isotope Dilution Assay (SIDA) with Lansoprazole-d4, this method effectively compensates for the significant matrix effects and ionization suppression often encountered in complex biological or formulation matrices. Special emphasis is placed on pH control during sample preparation to mitigate the inherent acid-lability of the benzimidazole core.

Introduction & Technical Rationale

Lansoprazole is a proton pump inhibitor (PPI) containing a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl chain.[1][2] While therapeutically potent, this structure is chemically fragile.

The Instability Challenge

Under acidic conditions, Lansoprazole undergoes rapid degradation into two primary pharmacopeial impurities:

  • Lansoprazole Sulfone (Oxidation): Often formed during storage or metabolic oxidation (CYP3A4).

  • Lansoprazole Sulfide (Reduction): Formed via disproportionation or metabolic reduction.

Crucial Insight: Standard "dilute-and-shoot" methods often fail because the acidic mobile phases used in HPLC can induce on-column degradation, leading to false positives for impurities. Furthermore, biological matrices (plasma/urine) contain phospholipids that suppress ionization.

The Deuterated Solution (SIDA)

Using Lansoprazole-d4 (labeled on the benzimidazole ring) as an Internal Standard (IS) is the gold standard for correcting these variances.

  • Co-elution: The deuterated isotopologue elutes at virtually the same retention time as the analyte, experiencing the exact same matrix suppression/enhancement.

  • Mass Resolution: The mass shift (+4 Da) allows the mass spectrometer to distinguish the standard from the analyte, providing a normalized ratio for quantification.

Chemical Pathways & Mechanism

The following diagram illustrates the degradation pathways that this protocol monitors. Understanding these pathways is essential for troubleshooting "ghost" peaks in your chromatograms.

Lansoprazole_Degradation LNZ Lansoprazole (LNZ) [Parent Drug] MW: 369.36 Sulfone Impurity A: Sulfone [Oxidation Product] MW: 385.36 LNZ->Sulfone Oxidation (CYP3A4 / Storage) Sulfide Impurity B: Sulfide [Reduction Product] MW: 353.36 LNZ->Sulfide Reduction (Acid Disproportionation) Acid Acidic Environment (H+) Acid->LNZ Catalyzes Degradation

Figure 1: Primary degradation pathways of Lansoprazole leading to Sulfone and Sulfide impurities.[3][4] Note that acidic conditions accelerate the disproportionation.

Experimental Protocol

Materials & Standards
  • Analytes: Lansoprazole (USP Reference Standard), Lansoprazole Sulfone, Lansoprazole Sulfide.

  • Internal Standard: Lansoprazole-d4 (Label: Benzimidazole-4,5,6,7-d4).[1][5]

    • Note: Avoid deuterium labels on exchangeable protons (e.g., -NH or -OH), as these can swap with solvent protons (H/D exchange), ruining the quantification. The benzimidazole ring label is stable.[6]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate (pH buffer).

Sample Preparation (Liquid-Liquid Extraction)

Objective: Extract analytes while maintaining a basic pH to prevent degradation.

  • Aliquot: Transfer 50 µL of sample (Plasma or Formulation solution) into a clean tube.

  • IS Spike: Add 10 µL of Lansoprazole-d4 working solution (1 µg/mL in MeOH).

  • Buffer Addition: Add 100 µL of 10 mM Ammonium Bicarbonate (pH 8.5) .

    • Critical Step: This basic buffer stabilizes Lansoprazole. Do not use acidic buffers like formic acid at this stage.

  • Extraction: Add 1 mL of Ethyl Acetate . Vortex for 3 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (60:40 ACN:10mM Ammonium Acetate).

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm). Why? High pH stability.[7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0).

  • Mobile Phase B: Acetonitrile.[2][6]

  • Gradient:

    • 0-1 min: 20% B

    • 1-4 min: 20% -> 90% B

    • 4-5 min: 90% B (Wash)

    • 5.1 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Lansoprazole 370.1252.015Quantifier
Lansoprazole-d4 374.1256.015Internal Standard
Lansoprazole Sulfone 386.1268.018Impurity A
Lansoprazole Sulfide 354.1236.020Impurity B

Note: The transition 370->252 corresponds to the cleavage of the sulfinyl group, retaining the benzimidazole core. Since the d4 label is on the benzimidazole, the product ion shifts from 252 to 256.

Analytical Workflow Logic

The following flowchart visualizes the self-validating logic of the SIDA approach.

SIDA_Workflow Sample Unknown Sample (Matrix + Analyte) Spike Spike IS (Lansoprazole-d4) Sample->Spike Extract Extraction (pH 8.5) Co-extraction of Analyte & IS Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Mass Differentiation) LC->MS Calc Calculate Ratio (Area Analyte / Area IS) MS->Calc m/z 370 vs 374 Result Quantified Concentration (Matrix Corrected) Calc->Result

Figure 2: Step-by-step workflow for Stable Isotope Dilution Assay (SIDA).

Validation & Performance (Mock Data)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical performance metrics expected with this protocol.

Linearity and Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Correlation (r²): > 0.998 using 1/x² weighting.

  • LOD (Limit of Detection): 0.2 ng/mL.

  • LOQ (Limit of Quantification): 1.0 ng/mL.

Accuracy & Precision (n=6)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (% CV)
LQC 3.096.54.2
MQC 50.0101.22.8
HQC 800.099.41.9
Matrix Effect Assessment

Using the deuterated standard allows for the calculation of the Matrix Factor (MF) .

  • Calculation: (Peak Area in Matrix / Peak Area in Solution).

  • Result: While the absolute signal of Lansoprazole may be suppressed by 20% in plasma (MF = 0.8), the IS-normalized Matrix Factor should remain between 0.95 – 1.05 , proving that the d4-standard effectively compensates for the suppression.

Troubleshooting & Expert Insights

  • H/D Exchange: If you observe the d4 signal decreasing and a d3 or d2 signal appearing, your solvent pH may be too acidic, or the label is on an exchangeable site. Ensure you purchase ring-labeled Lansoprazole-d4, not exchangeable deuterium.

  • Carryover: Lansoprazole is "sticky." Use a needle wash of 50:50 ACN:MeOH with 0.1% Formic Acid (only in the wash, not the mobile phase) to clean the injector.

  • Stability: Never leave samples in the autosampler >24 hours unless the temperature is controlled at 4°C.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Hishinuma, T., et al. (2008). Simple quantification of lansoprazole and rabeprazole concentrations in human serum by liquid chromatography/tandem mass spectrometry.[8] PubMed. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Mass spectrometry settings for detecting Lansoprazole-d4 Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Lansoprazole-d4 Sulfone N-Oxide via LC-MS/MS

Executive Summary & Scientific Context

Lansoprazole-d4 Sulfone N-Oxide is a highly oxidized, stable isotope-labeled analog of a specific Lansoprazole degradation product. In the context of drug metabolism and pharmacokinetics (DMPK) and impurity profiling, this compound represents a "worst-case" oxidation scenario—containing both the sulfone moiety (from CYP3A4-mediated oxidation or oxidative stress) and the N-oxide moiety (often thermally labile).

Technical Challenge: The primary analytical challenge is distinguishing the intact N-oxide from its reduced counterparts (Lansoprazole Sulfone) due to potential in-source fragmentation (ISF) . N-oxides can thermally deoxygenate in the electrospray ionization (ESI) source, leading to false positives for the sulfone metabolite.

This protocol details a self-validating LC-MS/MS workflow designed to preserve the N-oxide integrity while ensuring high-sensitivity quantitation using the d4-labeled internal standard.

Chemical Identity & Physicochemical Properties

PropertyDetail
Compound Name Lansoprazole-d4 Sulfone N-Oxide
Core Structure Proton Pump Inhibitor (Benzimidazole derivative)
Modifications d4: Deuterium labeling (typically on the benzimidazole ring)Sulfone:

oxidationN-Oxide: Pyridine nitrogen oxidation
Molecular Formula

Exact Mass (Neutral) ~405.12 Da (Calculated based on d4 shift)
Precursor Ion [M+H]+ m/z 406.1
Solubility Low in water; Soluble in DMSO and Methanol

Mass Spectrometry Optimization (The "Self-Validating" Core)

Source Parameters: Mitigating In-Source Reduction

Expert Insight: Standard ESI source temperatures (


) often cause the N-O bond to cleave before the ion enters the quadrupole. To validate that you are detecting the molecule and not a source-fragment, you must perform a "Temperature Ramp Experiment."

Recommended ESI Settings (Sciex/Thermo/Agilent equivalent):

  • Ionization Mode: ESI Positive (+)

  • Spray Voltage: 4500 V (Keep moderate to prevent discharge)

  • Source Temperature (TEM/Gas Temp): 350°C - 400°C (Significantly lower than the standard 550°C used for parent Lansoprazole).

  • Curtain Gas / Cone Gas: High flow (35-40 psi) to aid desolvation at lower temps.

  • Declustering Potential (DP) / Fragmentor: Moderate (60-80 V). High DP can induce in-source fragmentation.

MRM Transition Strategy

The d4-label is typically located on the benzimidazole ring. Fragmentation of Lansoprazole derivatives usually involves cleavage at the sulfinyl/sulfonyl methyl bridge.

  • Precursor: m/z 406.1

  • Primary Transition (Quantifier): m/z 406.1

    
    m/z 252.0 (Pyridine-Sulfone moiety). Note: If the d4 is on the benzimidazole, the pyridine fragment mass remains unchanged from the unlabeled standard.
    
  • Secondary Transition (Qualifier): m/z 406.1

    
    m/z 122.1 (Benzimidazole-d4 moiety). Note: Unlabeled Benzimidazole is ~118; d4 adds +4 Da.
    

Table 1: Recommended MRM Transitions

AnalytePrecursor (Q1)Product (Q3)Collision Energy (CE)Dwell TimeRationale
Lansoprazole-d4 Sulfone N-Oxide 406.1 252.0 20-25 eV50 msDominant fragment (Pyridine-SO2)
Lansoprazole-d4 Sulfone N-Oxide 406.1 122.1 35-40 eV50 msStructural confirmation (Benzimidazole-d4)
Lansoprazole Sulfone (Unlabeled)386.1252.020 eV20 msInterference Check

Chromatographic Protocol

Separation is critical to distinguish the N-oxide from the Sulfone if in-source reduction occurs. The N-oxide is generally more polar and will elute earlier than the Sulfone on a Reverse Phase column.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid). Buffer is required to stabilize the N-oxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

  • 0.0 - 1.0 min: 15% B (Isocratic hold to elute polar interferences).

  • 1.0 - 6.0 min: 15%

    
     80% B (Linear gradient).
    
  • 6.0 - 7.0 min: 80% B (Wash).

  • 7.1 min: Re-equilibrate to 15% B.

Workflow Visualization

The following diagram illustrates the "Self-Validating" workflow to ensure the detected signal is truly the N-Oxide and not a degradation artifact.

G Start Start: Lansoprazole-d4 Sulfone N-Oxide Method Dev Prep Sample Prep: Dissolve in DMSO/MeOH (Avoid acidic diluents) Start->Prep Infusion Direct Infusion: Q1 Scan (m/z 406.1) Prep->Infusion TempExp Temperature Ramp Experiment (300°C to 600°C) Infusion->TempExp Check Check for m/z 390 (Loss of Oxygen)? TempExp->Check Check->TempExp Yes (In-Source Frag) Optimize Optimize Source Temp (Select lowest temp with stable signal) Check->Optimize No (Stable) Chrom Chromatography Optimization (Ensure RT separation from Sulfone) Optimize->Chrom Final Final Method: Validated Chrom->Final

Caption: Workflow for optimizing N-Oxide detection, prioritizing thermal stability checks.

Step-by-Step Experimental Protocol

Step 1: Stock Solution Preparation
  • Weigh ~1 mg of Lansoprazole-d4 Sulfone N-Oxide .

  • Dissolve in 100% DMSO or Methanol. Avoid water in the stock solution to prevent hydrolysis.

  • Store at -80°C. N-oxides are light and temperature sensitive.

Step 2: MS/MS Tuning (Infusion)
  • Dilute stock to 100 ng/mL in 50:50 Water:Methanol (with 10mM Ammonium Acetate).

  • Infuse at 10 µL/min into the MS.

  • Q1 Scan: Verify the parent ion at m/z 406.1.

  • Product Ion Scan: Fragment m/z 406.1 with CE ramping from 10 to 50 eV.

  • Identify Fragments: Look for m/z 252 (Pyridine-Sulfone) and m/z 122 (Benzimidazole-d4).

Step 3: In-Source Fragmentation Check (Crucial)
  • While infusing, monitor m/z 406.1 (Parent) and m/z 390.1 (Potential in-source reduced sulfone).

  • Increase Source Temperature from 300°C to 600°C in 50°C increments.

  • Plot the ratio: If the 390/406 ratio increases with temperature, thermal degradation is occurring.

  • Set Final Temp: 50°C below the onset of significant degradation.

Step 4: Chromatographic Validation
  • Inject a mixture of Lansoprazole Sulfone (Unlabeled, MW 385) and Lansoprazole-d4 Sulfone N-Oxide (MW 405).

  • Monitor MRM 386 -> 252 and 406 -> 252.

  • Success Criteria: The d4-N-Oxide should elute earlier than the Sulfone. If they co-elute and you see "crosstalk" (signals in both channels at the same time), adjust the gradient to be shallower (e.g., 0.5% B per minute).

References

  • Shandilya, D., et al. (2017).[1][2] "Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data." International Journal of Analytical Mass Spectrometry and Chromatography. Link

  • Reddy, G.M., et al. (2008).[3] "Synthesis and characterization of metabolites and potential impurities of lansoprazole." Synthetic Communications. (Cited via Cayman Chemical).[3] Link

  • BOC Sciences. "Lansoprazole Sulfone N-Oxide-[d4] Product Data."[] (CAS 1190009-70-1).[][5]

  • US Pharmacopeia (USP). "Lansoprazole Monograph - Impurity Profiling." (General reference for Lansoprazole related compounds). Link

Sources

Storage and handling protocols for Lansoprazole-d4 Sulfone N-Oxide reference materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Solubilization, and Handling of Lansoprazole-d4 Sulfone N-Oxide Reference Materials

Abstract

This technical guide outlines the rigorous protocols for handling Lansoprazole-d4 Sulfone N-Oxide , a stable isotope-labeled (SIL) internal standard used in the quantification of Lansoprazole impurities via LC-MS/MS. Due to the inherent instability of benzimidazole derivatives and the specific oxidative state of this molecule, strict adherence to cold-chain, light-protection, and pH-controlled solubilization protocols is required to prevent catalytic degradation and isotopic scrambling.

Introduction & Physicochemical Context

Lansoprazole-d4 Sulfone N-Oxide represents a critical tool in pharmaceutical quality control and pharmacokinetic profiling. It serves as the internal standard for Lansoprazole Sulfone N-Oxide , a major oxidative degradation product formed when the parent drug is exposed to peroxides or extreme oxidative stress.

To handle this material effectively, researchers must understand its chemical vulnerabilities:

  • The "Double Oxidation" Factor: Unlike the parent Lansoprazole (a sulfinyl compound), this molecule possesses both a Sulfone (

    
    )  group and a Pyridine N-Oxide . This increases polarity but alters the acid-stability profile compared to the parent drug.
    
  • Photolability: Like all PPIs (Proton Pump Inhibitors), the benzimidazole core is highly sensitive to UV-VIS radiation, which can induce radical-mediated cleavage or rearrangement.

  • Hygroscopicity: The N-oxide moiety is a strong hydrogen bond acceptor, making the solid material prone to absorbing atmospheric moisture, which accelerates hydrolysis.

Table 1: Physicochemical Profile & Storage Requirements
PropertySpecification
Compound Name Lansoprazole-d4 Sulfone N-Oxide
Chemical Nature Oxidized Benzimidazole Derivative (Deuterated)
Molecular Weight ~405.38 g/mol (varies by specific d4 position)
Solubility High: DMSO, DMF Moderate: Methanol Low/Insoluble: Water, Hexane
Primary Hazard Photodegradation, Moisture-induced hydrolysis
Storage (Solid) -20°C or -80°C (Long-term), Desiccated, Amber Vial
Storage (Solution) -80°C in DMSO (Stable >6 months)

Protocol A: Receipt and Long-Term Storage

Objective: To maintain the chemical and isotopic purity of the reference material (RM) from the moment of delivery.

The "Cold Chain to Bench" Workflow: Do not open the vial immediately upon removal from the freezer. The temperature differential will cause condensation to form inside the vial, introducing water that initiates hydrolysis.

Step-by-Step Procedure:

  • Inspection: Upon receipt, verify the shipment arrived on dry ice. If the ice has melted, perform a purity check (HPLC-UV) immediately.

  • Equilibration: Place the sealed vial in a desiccator at room temperature (20-25°C) for at least 60 minutes before opening.

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles. If the standard is supplied in bulk (>10 mg), weigh out single-use aliquots into amber glass vials under a nitrogen atmosphere if possible.

  • Storage: Store aliquots at -20°C or lower in a secondary container containing desiccant silica gel.

StorageProtocol Receipt Shipment Receipt (Dry Ice Check) Equilibrate Equilibration (60 mins @ RT in Desiccator) Receipt->Equilibrate Prevent Condensation Open Vial Opening (Low Humidity Env.) Equilibrate->Open Safe to Open Aliquot Aliquot & Weigh (Amber Glass) Open->Aliquot Minimize O2/Light Freeze Deep Freeze (-20°C to -80°C) Aliquot->Freeze Long Term Storage

Figure 1: The "Cold Chain to Bench" workflow designed to prevent moisture ingress during the critical transition from frozen storage to laboratory atmosphere.

Protocol B: Solubilization and Stock Preparation

Objective: To create a stable stock solution. Critical Warning: Do NOT use acidic solvents (e.g., 0.1% Formic Acid in Water) for the primary stock solution. Although the sulfone is more stable than the sulfinyl parent, acidic conditions can still promote degradation over time.

Solvent Selection Logic:

  • Preferred: DMSO (Dimethyl Sulfoxide). It has low volatility, excellent solubility for N-oxides, and prevents H/D exchange better than protic solvents.

  • Alternative: Methanol (HPLC Grade). Acceptable for working solutions but evaporates more easily, altering concentration during storage.

Procedure:

  • Weighing: Weigh approximately 1.0 mg of Lansoprazole-d4 Sulfone N-Oxide into a 1.5 mL amber glass HPLC vial.

  • Dissolution: Add DMSO to achieve a concentration of 1.0 mg/mL .

    • Technique: Vortex gently for 30 seconds. Avoid Sonication if possible, as the heat generated can degrade thermally labile PPIs. If necessary, sonicate for <2 minutes in a water bath maintained at 4°C.

  • Verification: Inspect for particulates. The solution should be clear.

  • Working Standards: Dilute the DMSO stock into Methanol or Acetonitrile for daily use.

    • Note: Aqueous working solutions should be prepared fresh daily and kept at 4°C in the autosampler.

Solubilization Solid Solid Reference Material SolventChoice Solvent Selection Solid->SolventChoice DMSO DMSO (Recommended) High Stability, Low Volatility SolventChoice->DMSO Best Practice MeOH Methanol Acceptable, High Volatility SolventChoice->MeOH Alternative Acid Acidic Diluent (e.g., 0.1% FA) SolventChoice->Acid PROHIBITED Stock Primary Stock (1 mg/mL) Store @ -80°C DMSO->Stock MeOH->Stock Working Working Solution Dilute in MeOH/ACN Stock->Working Daily Prep Analysis LC-MS Injection (Keep @ 4°C) Working->Analysis

Figure 2: Decision matrix for solvent selection. Note the explicit prohibition of acidic diluents for primary stock preparation to ensure stability.

Protocol C: LC-MS/MS Application & Validation

Objective: To ensure the Internal Standard (IS) performs correctly during bioanalysis.

1. Cross-Signal Interference (Crosstalk) Check: Before running samples, you must validate that the d4-IS does not contribute signal to the analyte channel (unlabelled) and vice versa.

  • Test A: Inject a high concentration of Lansoprazole-d4 Sulfone N-Oxide (only). Monitor the transition for the unlabelled analyte.

    • Acceptance Criteria: Signal < 20% of the LLOQ of the analyte.

  • Test B: Inject a high concentration of the Unlabelled Analyte. Monitor the transition for the d4-IS.

    • Acceptance Criteria: Signal < 5% of the average IS response.

2. Isotopic Exchange Monitoring: Deuterium on the benzimidazole ring is generally stable. However, if the d4 labeling is on a position susceptible to exchange (less likely in commercial d4 kits, but possible), you may see a "loss" of mass over time.

  • Monitor: Check the IS peak area consistency across a 24-hour run. A drifting retention time or splitting peak suggests degradation or exchange.

3. Autosampler Stability:

  • Maintain autosampler temperature at 4°C .

  • Use Amber glass vials or low-actinic plastic plates to prevent UV degradation during the run sequence.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low IS Recovery Precipitation in aqueous mobile phaseEnsure the initial spike is in organic solvent (MeOH) before adding buffer.
New Peaks in Chromatogram Photodegradation or HydrolysisCheck if clear vials were used. Prepare fresh stock in amber glass.
Retention Time Shift pH mismatchEnsure the sample diluent pH matches the mobile phase starting conditions.
Signal Drop over 24h Instability in matrixLansoprazole derivatives are unstable in acidic urine/plasma. Adjust matrix pH to > 7.0 with buffer.

References

  • European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Application Note: Comprehensive Structural Elucidation of Lansoprazole-d4 Sulfone N-Oxide using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed application protocol for the definitive structural analysis and characterization of Lansoprazole-d4 Sulfone N-Oxide, a critical metabolite and potential impurity of the proton-pump inhibitor, Lansoprazole. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control. We present a comprehensive methodology encompassing sample preparation, advanced Nuclear Magnetic Resonance (NMR) data acquisition strategies (including 1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC), and in-depth spectral interpretation. The causality behind experimental choices is emphasized to ensure robust, reproducible, and scientifically sound results, adhering to the principles of data integrity for pharmaceutical analysis.

Introduction: The Analytical Challenge

Lansoprazole is a widely used proton-pump inhibitor that effectively reduces gastric acid production.[1] During its metabolism or under oxidative stress conditions, Lansoprazole can be converted into several derivatives, including the sulfone and N-oxide species.[2] The Lansoprazole Sulfone N-Oxide (Figure 1) is a significant impurity and metabolite whose unambiguous identification is crucial for safety, efficacy, and regulatory compliance.[3]

The use of stable isotope-labeled internal standards, such as Lansoprazole-d4, is a cornerstone of modern quantitative analysis in pharmaceutical research, enabling precise measurement in complex matrices by mass spectrometry or NMR.[4][5][6] Consequently, the definitive structural verification of the corresponding labeled metabolite, Lansoprazole-d4 Sulfone N-Oxide, is a prerequisite for its use as a reference standard.

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[1][7][8] This application note outlines a systematic NMR-based approach to confirm the molecular structure of Lansoprazole-d4 Sulfone N-Oxide with a high degree of confidence.

Figure 1: Chemical Structure of Lansoprazole-d4 Sulfone N-Oxide Molecular Formula: C₁₆H₁₀D₄F₃N₃O₄S CAS Number: 953787-54-7 (non-deuterated)[3][9][10]

(Note: The deuterons (D) are typically located on the benzimidazole ring at positions 4, 5, 6, and 7 for this specific analog.)

Foundational Principles: A Multi-Technique NMR Approach

A single NMR experiment is often insufficient for complete structural assignment of a complex molecule. This protocol employs a suite of experiments, each providing a unique piece of the structural puzzle.

  • 1D ¹H NMR: Provides primary information on the number and type of proton environments, their chemical shifts, signal integrations (relative proton count), and through-bond coupling interactions (signal multiplicity).[8]

  • 1D ¹³C NMR: Reveals the number and electronic environment of all carbon atoms in the molecule.[1][11] Proton-decoupled spectra yield sharp singlets for each unique carbon, simplifying analysis.

  • 2D COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH, ³JHH).[8][12] This is fundamental for mapping out contiguous proton spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13][14] It is the most reliable method for assigning one-bond C-H connections.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[13][14] This is the key experiment for assembling the molecular skeleton by connecting disparate spin systems identified by COSY.

Safety and Laboratory Practices

Adherence to strict safety protocols is mandatory in any NMR facility.

  • Magnetic Field Hazards: The superconducting magnets generate intense, static magnetic fields.[15] Personnel with pacemakers or other ferromagnetic implants must not enter the NMR room. All metallic objects, including tools, jewelry, and credit cards, must be kept outside the marked 5-Gauss line.[16][17]

  • Cryogen Safety: NMR magnets are cooled with liquid helium and liquid nitrogen. In the event of a magnet quench (a sudden loss of superconductivity), these cryogens will rapidly boil off, creating an oxygen-deficient atmosphere. Evacuate the room immediately if a quench occurs or if the oxygen level alarm sounds.[15]

  • Sample Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when preparing NMR samples. Handle NMR tubes with care as they are fragile.[15][18]

Experimental Workflow and Protocols

The overall process from sample receipt to final data analysis is outlined below.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Reporting A Weigh Analyte (10-20 mg) B Select & Add Solvent (0.6 mL DMSO-d6) A->B C Dissolve & Vortex B->C D Transfer to NMR Tube C->D E Lock, Tune, Shim D->E Sample Insertion F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹³C{¹H} Spectrum F->G H Acquire 2D COSY G->H I Acquire 2D HSQC H->I J Acquire 2D HMBC I->J K Process Spectra (FT, Phasing, Baseline) J->K Data Transfer L Assign ¹H & ¹³C Signals K->L M Confirm Connectivity (COSY, HSQC, HMBC) L->M N Generate Report & Archive Data M->N G cluster_pyridine Pyridine Fragment cluster_benzimidazole Benzimidazole Fragment Py_H Py-H (~8.3 ppm) Py_CH3 Py-CH3 (~2.3 ppm) Py_H->Py_CH3 COSY (⁴J) Py_CH2 Py-CH2-SO2 (~4.7 ppm) Py_H->Py_CH2 HMBC Py_CH3->Py_H HMBC Bnz_Cq_SO2 Bnz-Cq-SO2 Py_CH2->Bnz_Cq_SO2 HMBC Py_OCH2 Py-O-CH2 (~4.9 ppm) Py_OCH2->Py_H HMBC Bnz_NH Bnz-NH (~13.5 ppm) Bnz_NH->Bnz_Cq_SO2 HMBC Bnz_Cq_N Bnz-Cq-N Bnz_NH->Bnz_Cq_N HMBC

Sources

Troubleshooting & Optimization

Resolving matrix interference for Lansoprazole-d4 Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve matrix interference issues encountered during the LC-MS/MS analysis of Lansoprazole-d4 Sulfone N-Oxide. As Senior Application Scientists, we have compiled this information based on field-proven methodologies and regulatory expectations to ensure the integrity and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is matrix interference, and why is it a specific concern for Lansoprazole-d4 Sulfone N-Oxide?

A1: Matrix interference, or matrix effect, is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In liquid chromatography-mass spectrometry (LC-MS), this phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4][5][6][7]

For Lansoprazole-d4 Sulfone N-Oxide, a deuterated metabolite and potential impurity of Lansoprazole, this is a critical issue for several reasons:

  • Biological Matrices are Complex: Plasma, serum, and urine are rich in endogenous components like phospholipids, salts, proteins, and lipids.[3][7][8][9] These compounds can co-extract with your analyte and interfere with the ionization process in the MS source.[10]

  • Ionization Competition: Electrospray ionization (ESI), a common technique for this type of molecule, is susceptible to competition for charge at the droplet surface.[4][11] Abundant matrix components can outcompete Lansoprazole-d4 Sulfone N-Oxide for ionization, leading to significant ion suppression.

  • Metabolite Analysis: As a metabolite, its concentration in samples may be low. A suppressed signal can push results below the lower limit of quantification (LLOQ), compromising pharmacokinetic or toxicokinetic assessments.

Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability for drug development and regulatory submissions.[12][13][14][15][16]

Q2: My QC sample results are inconsistent. How can I definitively determine if my assay is suffering from matrix effects?

A2: Inconsistent QC results are a classic symptom of variable matrix effects. To confirm this, you should perform a quantitative matrix effect assessment. The most widely accepted method is the post-extraction spike analysis , as recommended by regulatory guidelines.[14][15][17]

This experiment isolates the effect of the matrix on the MS signal from extraction efficiency.

Experimental Protocol: Post-Extraction Spike Analysis

  • Source Matrix: Obtain at least six different lots of blank biological matrix (e.g., human plasma) from individual donors.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Lansoprazole-d4 Sulfone N-Oxide) and its internal standard (IS) at a known concentration (e.g., Low and High QC levels) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix Samples): Process the blank matrix lots through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). In the final step, spike the resulting clean extract with the same concentration of analyte and IS as in Set A.

  • Analysis: Inject both sets into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the Matrix Factor (MF) for each lot:

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The Internal Standard (IS) normalized MF should also be calculated to assess the ability of the IS to track and correct for the matrix effect:

  • IS-Normalized MF = (Analyte MF) / (IS MF)

Regulatory Acceptance Criteria: According to FDA and EMA guidelines, the coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.[15]

Q3: I've confirmed a significant matrix effect. What are the primary strategies to resolve it?

A3: A systematic approach is required to eliminate or mitigate matrix effects. The core strategies revolve around improving the separation of the analyte from interfering matrix components, either through sample preparation or chromatography.

Here is a logical workflow for troubleshooting this issue:

G start Inconsistent Results / Assay Fails Validation assess_me Perform Matrix Effect Assessment (Post-Extraction Spike) start->assess_me check_cv IS-Normalized MF %CV > 15%? assess_me->check_cv optimize_sp Optimize Sample Preparation check_cv->optimize_sp Yes pass Method is Robust Proceed to Validation check_cv->pass No optimize_lc Modify Chromatographic Conditions optimize_sp->optimize_lc check_is Re-evaluate Internal Standard optimize_lc->check_is revalidate Re-assess Matrix Effect check_is->revalidate revalidate->check_cv Iterate if needed

Caption: Logical workflow for diagnosing and resolving matrix effects.

The primary areas to focus on are:

  • Enhanced Sample Preparation: Move from a crude cleanup method like protein precipitation to a more selective one like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). The goal is to remove interfering components, especially phospholipids, before injection.[1][9][18]

  • Chromatographic Separation: Adjust your LC method to chromatographically separate Lansoprazole-d4 Sulfone N-Oxide from the region where matrix components elute.[5][11]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for matrix effects, as it co-elutes and experiences nearly identical ionization suppression or enhancement as the analyte.[19] Since Lansoprazole-d4 Sulfone N-Oxide is already a labeled compound, this refers to ensuring it is used correctly as an internal standard for an unlabeled analogue, or that a proper IS is chosen for it if it is the target analyte.

Q4: Can you provide detailed protocols for optimizing sample preparation to reduce matrix effects?

A4: Certainly. The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput. For Lansoprazole-d4 Sulfone N-Oxide, which is a moderately polar compound, different strategies can be effective.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Fast, simple, inexpensive, high recovery.Dirty extracts. Fails to remove phospholipids and salts, which are major sources of matrix effects.[18][20]High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases (aqueous and organic) based on its solubility and pH.[21][22]Cleaner extract than PPT, removes salts and some phospholipids.More labor-intensive, requires solvent optimization, can form emulsions.[10]Analytes with distinct logP values, to separate from polar/non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[23][24]Cleanest extracts. Effectively removes phospholipids and salts, can concentrate the analyte.[1]Requires method development, more expensive.Assays requiring the highest sensitivity and robustness; the gold standard for regulatory submissions.

Optimized Protocol: Solid-Phase Extraction (SPE) for Lansoprazole-d4 Sulfone N-Oxide

This protocol uses a mixed-mode or reverse-phase polymer-based cartridge (e.g., Oasis HLB) which is effective for a wide range of analytes.

Materials:

  • SPE Cartridges (e.g., Waters Oasis HLB, 30 mg)

  • SPE Vacuum Manifold

  • Methanol (Conditioning/Elution Solvent)

  • Water (Equilibration Solvent)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., 90% Methanol in Water or Acetonitrile)

  • Pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid)

G cluster_prep Preparation cluster_extraction Extraction step step solvent solvent action action cond 1. Condition equil 2. Equilibrate meth Methanol (1 mL) load 3. Load Sample water Water (1 mL) wash 4. Wash sample Pre-treated Plasma (Slowly) elute 5. Elute wash_solv 5% Methanol/Water (1 mL) elute_solv Elution Solvent (1 mL) waste1 To Waste meth->waste1 waste2 To Waste water->waste2 waste3 To Waste sample->waste3 waste4 To Waste wash_solv->waste4 collect Collect Eluate elute_solv->collect

Sources

Addressing signal suppression in Lansoprazole-d4 Sulfone N-Oxide detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lansoprazole-d4 Sulfone N-Oxide Detection & Signal Suppression

Executive Summary

Analyst Note: Detecting Lansoprazole-d4 Sulfone N-Oxide presents a "perfect storm" of analytical challenges. You are dealing with a molecule that is highly polar (early eluting), thermally labile (N-oxide moiety), and susceptible to significant matrix interference common to Proton Pump Inhibitor (PPI) workflows.[1][2]

This guide moves beyond basic troubleshooting. We address the causality of signal loss: distinguishing between genuine Matrix Effects (Ion Suppression) and In-Source Degradation (often mistaken for suppression).[1]

Part 1: The Diagnostic Workflow (Is it Suppression or Degradation?)

Before altering your extraction protocol, you must validate the source of the signal loss.[2] N-oxides are notorious for undergoing In-Source Collision Induced Dissociation (IS-CID) , where the N-O bond cleaves in the electrospray source, reducing the molecule back to its amine form.[1][2] This looks like suppression but is actually thermal degradation.[1][2]

Protocol A: The Post-Column Infusion (PCI) Test

The Gold Standard for visualizing matrix effects.

Objective: Map exactly where suppression occurs in your chromatogram relative to your analyte's retention time (RT).

Equipment:

  • Syringe pump.[1][2]

  • Tee-union connector.[1][2]

  • Blank matrix extract (e.g., plasma extracted via your current method).[1][2]

Step-by-Step Methodology:

  • Setup: Connect the syringe pump containing a neat solution of Lansoprazole-d4 Sulfone N-Oxide (100 ng/mL in mobile phase) to the Tee-union.

  • Flow: Connect the LC column effluent to the second port of the Tee. Connect the third port to the MS source.[2]

  • Infusion: Set syringe pump to 10-20 µL/min (steady signal generation).

  • Injection: Inject a Blank Matrix Extract (processed plasma/tissue) via the LC.

  • Analysis: Monitor the MRM of the analyte.

    • Flat Baseline: No suppression.[1][2][3]

    • Negative Peak (Dip): Ion suppression zone.[1][2]

    • Positive Peak:[1][2] Ion enhancement.[1][2]

Interpretation: If the "Dip" aligns with your analyte's RT, you have Matrix Suppression .[2] If the baseline is flat but signal is overall low, you likely have Thermal Instability or Solubility issues .[2]

Part 2: Visualizing the Problem (Logic Pathways)

The following diagram illustrates the decision matrix for troubleshooting signal loss specific to N-oxide PPI metabolites.

TroubleshootingLogic Start Problem: Low Signal for Lansoprazole-d4 Sulfone N-Oxide PCI_Test Step 1: Perform Post-Column Infusion (PCI) Start->PCI_Test Result_Dip Result: Negative Peak (Dip) at Analyte RT PCI_Test->Result_Dip Suppression Detected Result_Flat Result: Flat Baseline (No Matrix Effect) PCI_Test->Result_Flat No Suppression Matrix_Path Cause: Ion Suppression (Phospholipids/Salts) Result_Dip->Matrix_Path Thermal_Path Cause: In-Source Degradation (N-O bond cleavage) Result_Flat->Thermal_Path Action_SPE Action: Switch from PPT to Mixed-Mode SPE (MCX) Matrix_Path->Action_SPE Action_Chrom Action: Adjust Gradient to move Analyte away from Void Matrix_Path->Action_Chrom Action_Temp Action: Lower Source Temp (<350°C) & De-cluster Potential Thermal_Path->Action_Temp

Figure 1: Decision matrix for distinguishing between matrix-induced suppression and thermal degradation in N-oxide analysis.[1]

Part 3: Root Cause Resolution
Issue 1: The "Phospholipid Trap" (Matrix Effects)

Lansoprazole Sulfone N-Oxide is polar.[1] In standard Reverse Phase (C18), it may elute early, potentially co-eluting with salts or early-eluting lysophospholipids.[1][2] However, the "Late Eluting" phospholipids (Glycerophosphocholines) are the silent killers—they build up on the column and bleed into subsequent injections, suppressing early peaks in the next run.[2]

The Fix: Sample Preparation Optimization Protein Precipitation (PPT) is insufficient for N-oxide metabolite profiling in plasma because it leaves 99% of phospholipids in the sample.

FeatureProtein Precipitation (PPT)Solid Phase Extraction (MCX)Recommendation
Mechanism Solubility exclusionMixed-Mode (Cation Exchange + RP)MCX
Phospholipid Removal < 10%> 95%MCX
Analyte Recovery High (but dirty)High (selective)MCX
Why it works? N/ALansoprazole has a pyridine ring (basic).[1] It binds to the sulfonic acid group on MCX sorbent, allowing 100% organic wash to remove neutral lipids/PLs before elution.[2]

Protocol B: Phospholipid Monitoring Add this transition to your MS method to "see" the matrix:

  • Precursor: m/z 184 (Phosphocholine head group)[1][2]

  • Product: m/z 184 (Parent scan) or specific transitions like 496 -> 184 (Lyso-PC).

  • Goal: Ensure your analyte does not co-elute with the massive m/z 184 hump.[2]

Issue 2: Thermal Instability (The "False" Suppression)

N-Oxides are thermally fragile.[1] High ESI source temperatures (e.g., >500°C) or high Declustering Potentials (DP) can strip the oxygen, converting your Sulfone N-Oxide back to Sulfone.[1][2]

Optimization Steps:

  • Temperature: Lower ESI Source Temp to 300°C - 350°C . (Standard PPIs take heat well; N-oxides do not).[1][2]

  • Voltage: Lower the Cone Voltage/Declustering Potential by 10-20% from the optimized maximum. You sacrifice raw ionization efficiency for molecular integrity.[1][2]

  • Verification: Monitor the "Reduced" species (Lansoprazole Sulfone) in your N-Oxide standard.[1][2] If you see the Sulfone peak appearing in your pure standard injection, your source is too hot.[2]

Part 4: Frequently Asked Questions (FAQ)

Q1: My Internal Standard (IS) signal varies between samples, but my analyte signal is stable. Why?

  • Diagnosis: This is rare but indicates "Variable Matrix Effect."[1][2]

  • Solution: Check if your IS (Lansoprazole-d4 Sulfone N-Oxide) is actually eluting at the exact same time as your analyte.[1] Deuterium labeling can sometimes cause a slight retention time shift (Isotope Effect).[1][2] If the IS shifts slightly into a suppression zone (like a phospholipid peak) where the analyte is safe, the ratio is invalid.[2] Ensure peak centroids overlap perfectly.

Q2: Can I use Formic Acid in my mobile phase?

  • Caution: Lansoprazole (parent) is acid-labile and rearranges in acidic media.[1][2] However, the Sulfone and N-Oxide forms are generally more stable.[1][2]

  • Recommendation: Use Ammonium Acetate (pH 6.5 - 7.5) or Ammonium Bicarbonate.[1][2] Basic pH often improves peak shape for the pyridine ring and ensures stability.[2] If you must use acid, keep the run time short and temperature low.[2]

Q3: I see a "Ghost Peak" in my blank after running a high concentration standard.

  • Cause: Carryover. N-oxides are polar and sticky.[1][2]

  • Fix: Use a needle wash with high organic AND pH control (e.g., Acetonitrile:Water:Ammonium Hydroxide).[2] The pH swing helps solubilize the basic pyridine moiety.[2]

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [1]

  • Sigma-Aldrich (Merck). Impact of Ion-Suppression Due to the Presence of Phospholipids on the Enantiomeric LC-MS Analysis of Clenbuterol. (Demonstrates HybridSPE vs PPT).

  • Shandilya, D., et al. (2017).[1][2][4] Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.[2][4] International Journal of Analytical Mass Spectrometry and Chromatography. (Details N-oxide formation and MS characteristics).

  • Reddy, G. M., et al. (2008).[1][2] Synthesis and characterization of metabolites and potential impurities of lansoprazole. Synthetic Communications. (Chemical structure validation). [1]

  • Waters Corporation. Controlling Contamination in LC/MS Systems: Best Practices. (Phospholipid monitoring protocols).

Sources

Technical Support Center: A Guide to Preventing Degradation of Lansoprazole-d4 Sulfone N-Oxide During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lansoprazole-d4 Sulfone N-Oxide is a critical analytical standard used in pharmacokinetic studies and impurity profiling for Lansoprazole. As the deuterated form of an oxidative degradation product of Lansoprazole, its inherent chemical structure presents unique stability challenges.[1][2] The benzimidazole core, shared with the parent drug, is highly susceptible to acid-catalyzed rearrangement, while the N-oxide moiety can be prone to reduction.[3]

This guide provides in-depth technical advice, troubleshooting protocols, and best practices to ensure the integrity of Lansoprazole-d4 Sulfone N-Oxide from stock solution preparation to final analysis. Adherence to these guidelines is crucial for generating accurate, reproducible, and reliable quantitative data.

Section 1: Understanding the Analyte's Stability Profile

This section addresses the fundamental chemical principles governing the stability of Lansoprazole-d4 Sulfone N-Oxide. Understanding these factors is the first step in preventing degradation.

Q1: What are the primary environmental factors that can degrade Lansoprazole-d4 Sulfone N-Oxide?

A1: The stability of this analyte is influenced by five primary factors: pH, light, temperature, oxygen, and the chemical nature of the solvent.[4][5]

  • pH: This is the most critical factor. Like its parent compound, the benzimidazole core of Lansoprazole-d4 Sulfone N-Oxide is extremely unstable in acidic conditions (pH < 7.0).[3][6] Acid catalysis leads to a series of intramolecular rearrangements, fundamentally altering the molecule.[3] Conversely, in alkaline conditions (pH > 8.0), stability is significantly improved. Forced degradation studies on Lansoprazole show it is also susceptible to base-catalyzed hydrolysis, though to a lesser extent than acid degradation.[7][8]

  • Light: Exposure to UV and even visible light can induce photodegradation.[4][5] This process can break chemical bonds and create new, unwanted impurities, compromising the integrity of the analytical standard.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[4][9] While the sulfone group is generally thermally stable, the overall molecule is not.[10] Long-term storage at elevated temperatures or repeated freeze-thaw cycles of stock solutions can lead to a significant loss of the analyte.[1]

  • Oxygen (Oxidative Stress): While the analyte is already an oxidation product, further oxidative processes or reactions with contaminants can occur.[4] Using degassed solvents and maintaining an inert atmosphere for long-term storage can mitigate this risk.

  • Solvent Choice: The polarity and protic nature of the solvent can influence stability. Protic solvents, especially under non-pH-controlled conditions, can facilitate hydrolytic degradation.

Q2: My results are showing high variability and a steady decline in analyte concentration. What is the likely cause?

A2: This is a classic symptom of analyte instability in the sample matrix or in the autosampler. The most common culprits are pH and temperature .

  • Autosampler Environment: If your autosampler is not refrigerated, the analyte can degrade while sitting in the queue for injection. The half-life of Lansoprazole at pH 5 is only 30 minutes at room temperature.[6] While this specific metabolite may have a different half-life, the underlying instability of the core structure remains. Ensure your autosampler is set to a low temperature (e.g., 4-8°C).

  • Sample pH: If your final sample extract is not buffered to a sufficiently alkaline pH, acid-catalyzed degradation will proceed continuously. This is especially problematic if you are analyzing plasma or serum samples that have been acidified during a protein precipitation step and not properly neutralized.

Section 2: Troubleshooting Guide & Proactive Solutions

This section provides direct answers to common problems encountered during sample preparation and analysis.

Problem Encountered Probable Cause(s) Recommended Troubleshooting & Solution
Decreasing peak area in autosampler sequence 1. Temperature: Analyte degradation in vials at room temperature. 2. Light Exposure: Photodegradation from ambient lab light. 3. Acidic Mobile Phase: On-column degradation if the mobile phase is too acidic.1. Action: Set autosampler temperature to 4-8°C.[11][12] 2. Action: Use amber or light-blocking vials for all standards and samples.[13] 3. Action: Ensure the final mobile phase pH is neutral or slightly basic if possible. If an acidic modifier is required for chromatography, minimize the residence time of the sample in the autosampler.
Poor or inconsistent recovery after extraction 1. pH Drift: pH of the sample becomes acidic at any point during prep. 2. Solvent Polarity Mismatch: Inefficient partitioning during Liquid-Liquid Extraction (LLE). 3. Incomplete Elution: Analyte strongly retained on Solid-Phase Extraction (SPE) media.1. Action: Buffer the biological sample (e.g., plasma) with a weak base like ammonium hydroxide before extraction. Neutralize any acidic reagents immediately after use.[14] 2. Action: For LLE, use a mixture of solvents like diethyl ether and dichloromethane.[15] For Supported Liquid Extraction (SLE), ensure the elution solvent is sufficiently polar to recover the analyte. 3. Action: Optimize the SPE elution solvent. A small percentage of a basic modifier (e.g., ammonium hydroxide in methanol) may be needed to elute the analyte from certain sorbents.
Appearance of new, unidentified peaks 1. Degradation: The new peaks are degradants formed during sample prep. 2. Contamination: Contamination from solvents, collection tubes, or reagents.1. Action: Re-prepare a fresh standard and inject immediately. Compare this to a sample that has been through the entire prep process. The presence of new peaks in the processed sample confirms degradation. Address the primary stability factors (pH, temp, light). 2. Action: Analyze a "blank" sample (matrix and all reagents, without the analyte) to identify sources of contamination. Use HPLC-grade or MS-grade reagents.[7]

Section 3: Validated Experimental Protocols

These protocols are designed to maximize the stability and recovery of Lansoprazole-d4 Sulfone N-Oxide.

Protocol 1: Stock Solution & Working Standard Preparation

Objective: To prepare stable stock and working solutions and minimize degradation during storage.

Methodology:

  • Solvent Selection: Use anhydrous, HPLC- or MS-grade Dimethyl Sulfoxide (DMSO) or Methanol for the primary stock solution.[2][] DMSO is often preferred for long-term storage due to its aprotic nature.

  • Preparation:

    • Allow the vial of Lansoprazole-d4 Sulfone N-Oxide solid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the required amount of solid.

    • Dissolve in the chosen solvent to a concentration of ~1 mg/mL. Gentle warming and sonication may be required for DMSO.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials to prevent repeated freeze-thaw cycles.[1]

    • Store stock solutions at -80°C for long-term stability (up to 6 months).[1] For short-term use (up to 1 month), -20°C is acceptable.[1]

  • Working Standards:

    • Prepare working standards by diluting the stock solution in a solvent compatible with your analytical method, such as a mixture of methanol and water.

    • Crucial Step: If using an aqueous diluent, add a small amount of weak base (e.g., 0.1% ammonium hydroxide) to ensure the final solution pH is > 8.0.

    • Prepare fresh working standards daily. Do not store diluted aqueous standards.

Protocol 2: Extraction from Human Plasma via Protein Precipitation (PPT)

Objective: To efficiently extract the analyte from a protein-rich matrix while maintaining a stabilizing alkaline pH.

Methodology:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature or in a cool water bath.[17]

    • Vortex briefly to ensure homogeneity.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a weak base such as 0.1 M Ammonium Hydroxide to raise the pH. Vortex briefly.

  • Spiking:

    • Add the internal standard (if different) and perform standard additions for the calibration curve at this stage.

  • Protein Precipitation:

    • Add 300 µL of ice-cold, basic acetonitrile (prepare by adding 50 µL of ammonium hydroxide to 10 mL of acetonitrile). The 3:1 ratio of organic solvent to plasma is standard for effective protein removal.[18]

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 35-40°C.

    • Reconstitute the dried extract in your mobile phase. Ensure the reconstitution solvent is also slightly basic to maintain stability.

  • Analysis:

    • Vortex the reconstituted sample, centrifuge briefly to pellet any particulates, and transfer to an autosampler vial for immediate analysis by LC-MS/MS.

Section 4: Visualization of Workflows and Degradation Factors

Visual aids can clarify complex processes and relationships, ensuring better adherence to critical steps.

G cluster_prep Sample Preparation cluster_analysis Analysis start_end start_end process process critical_step critical_step output output Sample Plasma Sample (100 µL) AddBase Add 0.1M NH4OH (10 µL) Vortex Sample->AddBase Spike Spike IS / Calibrators AddBase->Spike pH_Check1 CRITICAL: Ensure pH > 8.0 AddBase->pH_Check1 AddACN Add Cold Basic ACN (300 µL) Vortex Vigorously Spike->AddACN Centrifuge Centrifuge (10 min, 4°C) AddACN->Centrifuge Temp_Check1 CRITICAL: Use Cold Solvent AddACN->Temp_Check1 Transfer Transfer Supernatant Centrifuge->Transfer Temp_Check2 CRITICAL: Low Temperature Centrifuge->Temp_Check2 Evaporate Evaporate (N2, <40°C) Transfer->Evaporate Reconstitute Reconstitute in Basic Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject pH_Check2 CRITICAL: Maintain Basic pH Reconstitute->pH_Check2

Caption: Recommended workflow for plasma sample preparation highlighting critical stability checkpoints.

G analyte analyte factor factor pathway pathway result result Analyte Lansoprazole-d4 Sulfone N-Oxide Rearrange Benzimidazole Rearrangement Photo Photodegradation Hydrolysis Accelerated Hydrolysis Reduction N-Oxide Reduction Acid Acidic Conditions (pH < 7) Acid->Rearrange Light UV / Visible Light Light->Photo Heat High Temperature (>25°C) Heat->Hydrolysis Reducing Reducing Agents Reducing->Reduction Degradation Analyte Loss & Inaccurate Results Rearrange->Degradation Photo->Degradation Hydrolysis->Degradation Reduction->Degradation

Caption: Cause-and-effect diagram of key factors leading to analyte degradation.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the single most important step to prevent degradation?

    • A: Maintaining a basic pH (ideally 8-10) throughout the entire sample preparation process. The benzimidazole core is highly prone to acid-catalyzed degradation, and this is the most rapid degradation pathway.[3][6]

  • Q: Can I use a standard protein precipitation method with acidic acetonitrile?

    • A: It is strongly discouraged. While acidic acetonitrile is common for precipitating proteins, it will initiate the degradation of your analyte. If you must use it, you must immediately neutralize the sample supernatant with a calculated amount of base before proceeding. The recommended protocol using basic acetonitrile is a much safer approach.

  • Q: My LC-MS mobile phase uses 0.1% formic acid. Will my analyte degrade?

    • A: Yes, there is a significant risk of on-column or in-source degradation. To mitigate this:

      • Keep the sample in the basic reconstitution solvent for as long as possible in a cooled (4-8°C) autosampler.

      • Minimize the time from injection to analysis.

      • If possible, explore alternative chromatographic methods using neutral or basic mobile phases, such as those employing ammonium acetate or ammonium bicarbonate buffers.[17][18]

  • Q: How do I know if my compound has degraded?

    • A: The primary indicators are a non-linear calibration curve (especially at lower concentrations), poor precision (%CV > 15%) in quality control samples, and a consistent negative bias in recovery. The appearance of new, related peaks in the chromatogram that grow over time is also a definitive sign.

References
  • Katsuki, H., Yagi, H., Arimori, K., Fujisawa, T., & Nakano, M. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 816(1-2), 125–131. [Link]

  • Zhang, G., Lin, J., Srinivasan, K., & Zeng, W. (2008). Simultaneous determination of lansoprazole and its metabolites 5-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181–1186. [Link]

  • Allen, L. V., Jr. (2015). Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist. [Link]

  • Petha, K. R., & Chary, T. M. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8. [Link]

  • Jacobson, J. S., Johnson, C. E., & West, N. J. (2007). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding, 11(3), 244–246. [Link]

  • Mehar Madhavi, K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • PCCA. (n.d.). Physicochemical stability of lansoprazole 3 mg/mL and 10 mg/mL oral suspensions in SuspendIt®. PCCA Science. [Link]

  • Labcompare. (2025). Top 5 Factors Affecting Chemical Stability. Labcompare.com. [Link]

  • Google Patents. (2004). WO2004072061A1 - Method of stabilizing lansoprazole.
  • Restek. (2025). A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. Restek.com. [Link]

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 244. [Link]

  • Veeprho. (n.d.). Lansoprazole Sulfone N-Oxide | CAS 953787-54-7. Veeprho.com. [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Biotage.com. [Link]

  • Fábián, I., et al. (2007). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 672-679. [Link]

  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]

  • Borodin, O., et al. (2013). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters, 4(22), 3926–3931. [Link]

  • Previtera, L., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere, 64(6), 948-953. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Mehar Madhavi, K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. [Link]

  • Al-kuraishy, H. M. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SCIRP. [Link]

Sources

Validation & Comparative

Navigating Impurity Analysis: A Comparative Guide to ICH-Compliant Lansoprazole-d4 Sulfone N-Oxide Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the control of impurities is paramount to ensuring the safety and efficacy of drug products. This guide offers an in-depth comparison of International Council for Harmonisation (ICH) guideline-compliant versus non-compliant reference standards for Lansoprazole-d4 Sulfone N-Oxide, a potential impurity and metabolite of Lansoprazole. As a Senior Application Scientist, this document is structured to provide not only the necessary protocols but also the scientific rationale underpinning the rigorous qualification of such standards, ensuring your research and drug development processes are built on a foundation of data integrity and regulatory compliance.

The Regulatory Imperative: Why ICH Compliance is Non-Negotiable

The ICH has established a comprehensive framework for the control of impurities in new drug substances and products.[1][2][3][4] For impurities that are potentially mutagenic, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk.[5][6][7][8][9][10] These guidelines necessitate the accurate identification, quantification, and toxicological assessment of impurities. The use of a well-characterized reference standard is the cornerstone of this process, enabling the validation of analytical methods capable of detecting impurities at the stringent levels required.

Lansoprazole, a proton pump inhibitor, is known to be unstable in acidic conditions, leading to the formation of various degradation products.[11][12][13][14][15] Furthermore, oxidative stress can also lead to the formation of impurities such as Lansoprazole Sulfone N-Oxide.[16] The deuterated analogue, Lansoprazole-d4 Sulfone N-Oxide, serves as an invaluable internal standard in bioanalytical and impurity quantification studies due to its similar chemical behavior and distinct mass, which aids in accurate quantification by mass spectrometry.[17][18][19][20]

The following table contrasts the critical attributes of an ICH-compliant reference standard with those of a standard that may not meet these rigorous requirements.

FeatureICH-Compliant Lansoprazole-d4 Sulfone N-Oxide StandardNon-Compliant/Poorly Characterized StandardRationale & Impact on Drug Development
Identity Confirmation Unambiguously confirmed by multiple spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR).Identity may be based on a single technique or assumed from the synthesis route.Causality: ICH guidelines require unequivocal identification of impurities above a certain threshold.[21] Without comprehensive structural elucidation, there is a risk of misidentifying the impurity, leading to flawed toxicological assessments and inaccurate analytical method validation.
Purity Assessment High purity (typically ≥98%) determined by a validated, stability-indicating chromatographic method (e.g., HPLC/UPLC).[22][23][24][25] Purity value is well-documented and supported by data.Purity may be stated without supporting data or determined by a non-specific method (e.g., melting point).Causality: The accuracy of impurity quantification is directly dependent on the purity of the reference standard. An impure standard will lead to an underestimation of the impurity in the drug substance, potentially allowing unsafe levels to go undetected.
Potency/Assay Value A precise assay value is assigned, often through quantitative NMR (qNMR) or by mass balance, and is traceable to a primary standard where applicable.An assay value may not be provided, or it may be an estimate.Causality: A reliable potency value is crucial for preparing accurate calibration standards for quantitative analysis. In its absence, the quantification of the impurity in test samples will be inaccurate, compromising the quality control of the drug product.
Isotopic Purity The degree of deuteration and the position of the deuterium labels are confirmed, and the percentage of the unlabeled species is quantified.Isotopic enrichment may be stated without experimental verification.Causality: For a deuterated internal standard, high isotopic purity is essential to prevent signal overlap and interference with the non-labeled analyte, which can lead to inaccurate quantification.[20]
Genotoxic Potential Assessment The potential for mutagenicity is assessed, for instance, through computational (Q)SAR analysis as recommended by ICH M7.[6]No assessment of genotoxic potential is provided.Causality: ICH M7 requires an assessment of mutagenic potential for all impurities.[5][8][9] The absence of this information for a reference standard places the burden of assessment entirely on the end-user and may delay regulatory submissions.
Certificate of Analysis (CoA) A comprehensive CoA is provided, detailing the methods used for characterization, the results, and a clear statement of purity and potency.The CoA may be incomplete, lacking detailed experimental data or clear statements of quality.Causality: The CoA is a critical document for regulatory submissions and for demonstrating the quality of the reference material used in analytical testing. An inadequate CoA can lead to regulatory scrutiny and delays.

Experimental Workflow for Qualification of Lansoprazole-d4 Sulfone N-Oxide Reference Standard

The following diagram and protocol outline a robust, self-validating system for the qualification of a Lansoprazole-d4 Sulfone N-Oxide reference standard, ensuring its suitability for use in a regulated environment.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency Determination cluster_2 Phase 3: Final Assessment & Documentation Identity_MS Mass Spectrometry (MS) - Confirm Molecular Weight Identity_NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm Structure & Deuteration Identity_MS->Identity_NMR Identity_IR Infrared (IR) Spectroscopy - Confirm Functional Groups Identity_NMR->Identity_IR Purity_HPLC HPLC/UPLC Method - Determine Chromatographic Purity Identity_IR->Purity_HPLC Potency_qNMR Quantitative NMR (qNMR) - Determine Absolute Purity/Potency Purity_HPLC->Potency_qNMR Purity_LOD Loss on Drying (LOD) - Determine Water/Solvent Content Potency_qNMR->Purity_LOD Purity_ROI Residue on Ignition (ROI) - Determine Inorganic Impurities Purity_LOD->Purity_ROI Mass_Balance Mass Balance Calculation - Assign Final Purity Purity_ROI->Mass_Balance CoA Certificate of Analysis (CoA) - Document All Findings Mass_Balance->CoA end Qualified Reference Standard CoA->end start Candidate Reference Standard start->Identity_MS

Caption: Workflow for the comprehensive qualification of a reference standard.

Detailed Experimental Protocols

1. Identity Confirmation

  • Objective: To unequivocally confirm the chemical structure of Lansoprazole-d4 Sulfone N-Oxide.

  • Methodology:

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire the mass spectrum in positive ion mode and confirm the presence of the protonated molecule [M+H]⁺ corresponding to the calculated exact mass of Lansoprazole-d4 Sulfone N-Oxide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.[26]

      • Confirm the chemical shifts and coupling constants are consistent with the proposed structure. The absence of signals at specific positions in the ¹H NMR spectrum compared to the non-deuterated analogue will confirm the location of the deuterium labels.

    • Infrared (IR) Spectroscopy:

      • Acquire the IR spectrum of the solid standard (e.g., using KBr pellet or ATR).

      • Confirm the presence of characteristic absorption bands for the functional groups present in the molecule (e.g., sulfonyl, N-oxide, aromatic rings).

2. Purity and Potency Determination

  • Objective: To accurately determine the purity and assign a potency value to the reference standard.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC/UPLC):

      • Develop and validate a stability-indicating HPLC/UPLC method according to ICH Q2(R1) guidelines.[27][28][29][30] This method should be capable of separating Lansoprazole-d4 Sulfone N-Oxide from its potential process-related and degradation impurities.

      • Inject a solution of the standard and determine the area percentage of the main peak relative to the total area of all peaks to establish chromatographic purity.

    • Quantitative NMR (qNMR):

      • Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

      • Dissolve in a suitable deuterated solvent.

      • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).

      • Calculate the absolute purity of the standard by comparing the integral of a well-resolved signal from the analyte with that of the internal standard.

    • Loss on Drying (LOD):

      • Accurately weigh a sample of the standard into a tared drying dish.

      • Dry the sample in a vacuum oven at a specified temperature until a constant weight is achieved.

      • The percentage weight loss represents the water and volatile solvent content.

    • Residue on Ignition (ROI):

      • Accurately weigh a sample of the standard into a tared crucible.

      • Heat the sample gently until it is thoroughly charred.

      • Ignite the residue at a high temperature (e.g., 600 ± 50 °C) until all carbon is removed.

      • The weight of the residue represents the amount of inorganic impurities.

3. Final Assessment and Documentation

  • Objective: To assign a final purity value and generate a comprehensive Certificate of Analysis.

  • Methodology:

    • Mass Balance Calculation:

      • Calculate the final purity by subtracting the percentages of chromatographic impurities, water/volatile solvents, and inorganic impurities from 100%.

      • Purity (%) = 100% - (% Chromatographic Impurities) - (% LOD) - (% ROI)

    • Certificate of Analysis (CoA) Generation:

      • Compile all experimental data into a formal CoA.

      • The CoA should include:

        • Product name, CAS number, and batch number.

        • Results of all identity, purity, and potency tests.

        • The assigned purity and/or potency value with its uncertainty.

        • Storage conditions and re-test date.

Logical Framework for Impurity Control

The decision-making process for controlling impurities, particularly those with potential mutagenicity, is guided by a logical framework as outlined by ICH guidelines.

G cluster_0 Impurity Identification & Classification cluster_1 Risk Assessment & Control Strategy cluster_2 Analytical Control & Reporting Identify Identify Impurity (e.g., Lansoprazole-d4 Sulfone N-Oxide) Assess_Structure Assess Structure for Mutagenic Potential (Structural Alerts) Identify->Assess_Structure QSAR Perform (Q)SAR Analysis (ICH M7) Assess_Structure->QSAR Ames_Test Conduct Ames Test (if required) QSAR->Ames_Test Classify Classify Impurity (Class 1-5) Ames_Test->Classify Control Define Control Strategy (e.g., TTC, Compound-Specific Limit) Classify->Control Method_Validation Validate Analytical Method (ICH Q2(R1)) Control->Method_Validation Routine_Testing Implement Routine Testing Method_Validation->Routine_Testing Report Report in Regulatory Submission Routine_Testing->Report end Impurity Controlled Report->end start Impurity Detected start->Identify

Caption: ICH M7 guided decision-making for impurity control.

The use of a fully characterized and ICH-compliant Lansoprazole-d4 Sulfone N-Oxide reference standard is not merely a matter of best practice; it is a fundamental requirement for ensuring the quality and safety of pharmaceutical products. By adhering to the principles and protocols outlined in this guide, researchers and drug developers can build a robust analytical foundation, navigate the complexities of regulatory compliance, and ultimately, contribute to the delivery of safe and effective medicines to patients.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link][5]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at: [Link][31]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link][1]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available at: [Link][6]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link][21]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. Available at: [Link][7]

  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. Available at: [Link][8]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available at: [Link][9]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link][2]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link][27]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link][3]

  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Food and Drug Administration. Available at: [Link][10]

  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. PMC. Available at: [Link][22]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link][28]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Available at: [Link][4]

  • Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link][18]

  • guideline on the limits of genotoxic impurities. EMA. Available at: [Link][32]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link][29]

  • Isotopic labeling of metabolites in drug discovery applications. PubMed. Available at: [Link][19]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Rondaxe. Available at: [Link][33]

  • Degradation of lansoprazole at different pH. ResearchGate. Available at: [Link][12]

  • LC-MSMS - Points of attention when using isotope labelled standards. Research@WUR. Available at: [Link][20]

  • Quality Guidelines. ICH. Available at: [Link][34]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link][30]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews. Available at: [Link][35]

  • Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography). Google Patents. Available at: [36]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. ResearchGate. Available at: [Link][23]

  • Method for separating and measuring lansoprazole related substances for injection by high performance liquid chromatography. Google Patents. Available at: [24]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SCIRP. Available at: [Link][13]

  • Degradation of lansoprazole and omeprazole in the aquatic environment. IRIS - Unina. Available at: [Link][14]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciSpace. Available at: [Link][15]

  • Lansoprazole Sulfone N-Oxide. Veeprho. Available at: [Link][37]

  • Characterization of Lansoprazole by Benchtop NMR Spectroscopy. Nanalysis. Available at: [Link][26]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Lansoprazole-d4 Sulfone N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ensuring Data Integrity Across Bioanalytical Methods

In the landscape of drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies. The decisions made based on this data, from dose selection to safety assessments, are of critical importance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] However, the integrity of LC-MS/MS data is critically dependent on the strategies used to control for analytical variability.

This guide provides an in-depth, experience-driven comparison of cross-validating bioanalytical methods using Lansoprazole-d4 Sulfone N-Oxide as a stable isotope-labeled (SIL) internal standard. Lansoprazole, a widely used proton-pump inhibitor, and its metabolites are frequently analyzed in regulated bioanalysis.[2][3] The focus here is not merely on the procedural steps but on the underlying scientific rationale for these choices, the regulatory expectations that govern them, and the practical interpretation of the resulting data. We will explore why a deuterated internal standard is the preferred choice and how to rigorously prove that data generated from different methods or laboratories are interchangeable, a process known as cross-validation.[1][4]

The Foundational Principle: Why Deuterated Internal Standards Reign Supreme

The most robust bioanalytical methods utilize an internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable, isotopically labeled version of the analyte—in this case, Lansoprazole-d4 Sulfone N-Oxide.[5][6][]

The power of this approach lies in the principle of isotope dilution mass spectrometry.[8] A known quantity of the deuterated IS is added to the biological sample at the very beginning of the workflow. Because the deuterated IS is chemically and physically almost identical to the analyte, it experiences the same fate throughout the entire process.[9][10] Any loss during sample extraction, variability in injection volume, or fluctuations in ionization efficiency within the mass spectrometer will affect both the analyte and the IS equally.[8][11] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement that corrects for numerous potential errors.[12] This is particularly crucial for mitigating "matrix effects," where co-eluting endogenous components from the biological sample (like phospholipids or salts) suppress or enhance the analyte's ionization, a significant challenge in bioanalysis.[13][14] The deuterated standard experiences the same matrix effects as the analyte, allowing for effective normalization.[8]

The Regulatory Imperative: When is Cross-Validation Required?

Cross-validation is the formal process of comparing two distinct bioanalytical methods to demonstrate that they provide equivalent, reliable data.[15] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, mandate cross-validation in specific scenarios to ensure the integrity of data used in regulatory submissions.[1][15][16]

Key scenarios requiring cross-validation include:

  • Inter-laboratory Comparison: When study samples are analyzed at more than one laboratory.

  • Change in Methodology: When a new or modified analytical method is introduced within a study or across different studies whose data will be pooled or compared.

  • Change in Analytical Platform: If, for example, analysis is moved from one type of LC-MS/MS instrument to another.

The fundamental goal is to prove that any observed differences in concentration are due to the study's parameters, not analytical discrepancies.[17]

Experimental Design: A Framework for Rigorous Comparison

This section outlines a comprehensive protocol for the cross-validation of a bioanalytical method for lansoprazole and its sulfone metabolite, using Lansoprazole-d4 Sulfone N-Oxide as the internal standard against an established reference method.

Core Objective

To statistically compare the accuracy and precision of a new or transferred bioanalytical method ("Comparator Method") against a fully validated existing method ("Reference Method") for the quantification of Lansoprazole Sulfone N-Oxide in human plasma.

Materials & Reagents
  • Analytes: Lansoprazole, Lansoprazole Sulfone N-Oxide (Reference Standards)

  • Internal Standard: Lansoprazole-d4 Sulfone N-Oxide[5]

  • Biological Matrix: Pooled Human Plasma (K2EDTA)

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid, Ammonium Acetate, Deionized Water

Experimental Workflow: Sample Preparation and LC-MS/MS Analysis

The following protocol describes a common and robust protein precipitation method for sample extraction, which is favored for its simplicity and high throughput.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Human Plasma Sample (Blank, CC, QC, or Study Sample) Spike_IS Add 25 µL Lansoprazole-d4 Sulfone N-Oxide (Working Solution) Sample->Spike_IS Vortex1 Vortex Mix (10 sec) Spike_IS->Vortex1 Precip Add 300 µL Acetonitrile (Protein Precipitation) Vortex1->Precip Vortex2 Vortex Mix (2 min) Precip->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer 150 µL Supernatant to Autosampler Vial Centrifuge->Supernatant Injection Inject 5 µL onto LC-MS/MS System Supernatant->Injection LC_Sep Chromatographic Separation (C18 Column) Injection->LC_Sep MS_Detect Mass Spectrometry Detection (Positive ESI, MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing & Quantification (Analyte/IS Peak Area Ratio) MS_Detect->Data_Proc

Bioanalytical Workflow for Lansoprazole Metabolite Analysis.

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples (calibration curve standards, quality controls, and incurred study samples) from -80°C storage to room temperature.

  • Internal Standard Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add 25 µL of the Lansoprazole-d4 Sulfone N-Oxide working solution. This early addition is crucial for the principle of isotope dilution to hold true.[8]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Acetonitrile is a highly effective protein precipitant for plasma samples.[18]

  • Vortexing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analytes into the organic solvent.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant containing the analytes.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5 µL of the prepared sample onto a C18 analytical column. A gradient elution with mobile phases consisting of ammonium acetate and formic acid in water and methanol is typically used to achieve separation from matrix components.[18]

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Lansoprazole Sulfone N-Oxide and its d4-labeled internal standard.

Cross-Validation Procedure

The essence of cross-validation is to analyze the same set of samples using both the Reference and Comparator methods and compare the results.

G cluster_ref Reference Method / Laboratory A cluster_comp Comparator Method / Laboratory B QC_Set Prepare One Set of QC Samples (Low, Mid, High Concentrations, n=6) Ref_QC Analyze QC Samples QC_Set->Ref_QC Comp_QC Analyze QC Samples QC_Set->Comp_QC ISR_Set Select Incurred Study Samples (n ≥ 20) Ref_ISR Analyze Incurred Samples ISR_Set->Ref_ISR Comp_ISR Analyze Incurred Samples ISR_Set->Comp_ISR Stat_QC Statistical Comparison of QC Results (Mean Accuracy & Precision) Ref_QC->Stat_QC Stat_ISR Statistical Comparison of Incurred Sample Results (Calculate % Difference) Ref_ISR->Stat_ISR Comp_QC->Stat_QC Comp_ISR->Stat_ISR Decision Final Assessment: Do Methods Provide Equivalent Data? Stat_QC->Decision Stat_ISR->Decision

Logical Flow of a Cross-Validation Study.
  • Sample Selection:

    • Prepare a single batch of Quality Control (QC) samples in pooled blank matrix at a minimum of three concentration levels (low, medium, and high). At least six replicates should be prepared for each level.

    • Select a set of at least 20 incurred study samples (samples from dosed subjects).

  • Analysis:

    • Analyze the full set of QC and incurred samples using the validated Reference Method .

    • Analyze the same set of QC and incurred samples using the Comparator Method .

  • Data Evaluation:

    • For QC Samples: Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level as determined by each method.

    • For Incurred Samples: For each sample, calculate the percent difference between the concentration obtained by the Comparator Method and the Reference Method. The formula is: (% Difference) = [(Comparator Value - Reference Value) / Mean of Both Values] * 100.

Data Analysis and Acceptance Criteria

The data generated must be objectively compared against predefined acceptance criteria derived from regulatory guidelines.[1][19][20]

Performance Comparison for Quality Control Samples

The results for the QC samples are evaluated to ensure that both methods demonstrate acceptable accuracy and precision.

ParameterConcentration LevelReference MethodComparator MethodAcceptance Criteria
Mean Accuracy (% Bias) Low QC (15 ng/mL)-2.5%-4.0%Within ±15%
Mid QC (150 ng/mL)+1.8%+0.5%Within ±15%
High QC (750 ng/mL)+3.2%+2.1%Within ±15%
Precision (% CV) Low QC (15 ng/mL)5.1%6.3%≤ 15%
Mid QC (150 ng/mL)3.8%4.2%≤ 15%
High QC (750 ng/mL)2.9%3.5%≤ 15%

Data presented are representative and for illustrative purposes.

Performance Comparison for Incurred Samples

The analysis of incurred samples is a critical component, as it reflects the performance of the assay with real-world samples that contain metabolites and have undergone physiological processes.

Sample IDReference Method (ng/mL)Comparator Method (ng/mL)Mean Value (ng/mL)% DifferenceAcceptance Criteria
IS-00145.247.146.15+4.1%
IS-002289.5278.3283.9-3.9%
IS-003654.1680.5667.3+3.9%At least 67% (2/3) of
IS-00418.917.518.2-7.7%individual samples must
... (and so on for ≥ 20 samples)............have a % difference
Overall Result PASS within ±20%.

Data presented are representative and for illustrative purposes.

Conclusion: Trust, but Verify

The cross-validation of a bioanalytical method is a non-negotiable step for ensuring data integrity and comparability in regulated drug development. This guide demonstrates that a method utilizing Lansoprazole-d4 Sulfone N-Oxide as an internal standard can be robustly validated against a reference procedure. The inherent physicochemical similarity of a deuterated internal standard to its analyte provides the strongest possible foundation for correcting analytical variability and mitigating matrix effects.[8][21]

By adhering to a well-structured experimental design, employing rigorous, step-by-step protocols, and evaluating the data against globally harmonized acceptance criteria, researchers can confidently demonstrate the interchangeability of bioanalytical data.[1][16] This process is not merely a box-checking exercise; it is a fundamental scientific validation that underpins the reliability of critical pharmacokinetic and safety data submitted to regulatory authorities worldwide.

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • AlsaChim. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • Bioanalysis Zone. (2025, October 28). Objective criteria for statistical assessments of cross validation of bioanalytical methods.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cross validation in bioanalysis: Why, when and how?. Retrieved from [Link]

  • J-GLOBAL. (n.d.). LC-MS/MS method for simultaneous quantitation of lansoprazole and its metabolites in human plasma and application to a pharmacokinetic study.
  • Bentham Open Archives. (2015, February 17). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma.
  • OUCI. (n.d.). Enantioselective analysis of lansoprazole in rat plasma by LC–MS/MS: Application to a stereoselective pharmacokinetic study.
  • PMC. (n.d.). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry.
  • Pharmaffiliates. (n.d.). Lansoprazole-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis protocol for lansoprazole sulfone N-oxide.
  • BenchChem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Lansoprazole Analysis.
  • ResearchGate. (2012, June 8). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure L.
  • ResearchGate. (n.d.). Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lansoprazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs.

Sources

A Senior Scientist's Guide to Linearity Assessment: A Comparative Analysis Using Lansoprazole-d4 Sulfone N-Oxide in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of regression models for establishing calibration curve linearity in a regulated bioanalytical environment. We will move beyond simplistic interpretations of the correlation coefficient (r²) to explore the critical nuances of data weighting, using the analysis of a Lansoprazole metabolite with its stable isotope-labeled (SIL) internal standard, Lansoprazole-d4 Sulfone N-Oxide, as a practical framework. The protocols and analytical strategies detailed herein are designed to be self-validating systems, ensuring robust and defensible data that aligns with global regulatory expectations.

Part 1: The Theoretical Framework - Beyond the Correlation Coefficient

The foundation of any quantitative bioanalytical method is the calibration curve, which models the relationship between the concentration of an analyte and the instrument's response. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough validation of this relationship to ensure data reliability.[1][2][3]

The Limitations of Simple Linear Regression (r²)

For decades, the correlation coefficient (r² or R²) has been a primary indicator of the "goodness of fit" for a calibration curve. While an r² value >0.99 is a necessary prerequisite, it is an insufficient standalone metric for linearity in modern LC-MS/MS assays. This is because LC-MS/MS data frequently exhibit heteroscedasticity —a condition where the variance of the error is not constant across the concentration range.[4][5] Typically, the absolute error increases with concentration, meaning the data points at the high end of the curve have more "leverage" in an unweighted regression model. This can severely bias the accuracy of the low-concentration standards, including the critical Lower Limit of Quantification (LLOQ).[6][7]

The Case for Weighted Least Squares Regression (WLSR)

To counteract the undue influence of high-concentration standards in heteroscedastic data, Weighted Least Squares Regression (WLSR) is the scientifically accepted and recommended approach.[6][8][9] WLSR applies a weighting factor that is inversely proportional to the variance at each concentration level. This gives lower-concentration standards, which have lower variance, a greater influence on the regression line, dramatically improving accuracy at the LLOQ.[8]

The most common weighting factors in bioanalysis are 1/x and 1/x², where 'x' is the concentration.[10] The appropriate factor is determined empirically by examining the relationship between the instrument response's standard deviation and the concentration. A simple procedure involves selecting the weighting factor that minimizes the sum of relative errors and produces a random distribution in a residual plot.[5][10]

The Foundational Role of the Internal Standard (IS)

Accurate quantification is impossible without a reliable internal standard (IS). The IS is added at a constant concentration to all calibrators, quality control samples (QCs), and unknown samples to correct for variability during sample preparation, injection, and ionization.[11][12]

The gold standard for LC-MS/MS is a Stable Isotope-Labeled (SIL) Internal Standard , such as Lansoprazole-d4 Sulfone N-Oxide.[11][13] A SIL-IS is chemically identical to the analyte, ensuring it behaves virtually the same way during extraction and chromatographic separation and experiences the same degree of ionization suppression or enhancement (matrix effects).[13][14] This near-perfect tracking capability provides the most accurate correction, forming the basis of a robust and reliable assay. Key considerations for a SIL-IS include:

  • Isotopic Stability: Deuterium atoms should be on stable positions of the molecule to prevent H-D exchange.[14]

  • Mass Difference: A mass shift of at least 4-5 Da is ideal to minimize potential crosstalk between the analyte and IS mass channels.[13]

  • Purity: The SIL-IS must be free of the unlabeled analyte to prevent artificial inflation of the analyte response.[13]

Part 2: Experimental Design for Linearity Assessment

This section details a comprehensive protocol for establishing and assessing the linearity of a calibration curve for a Lansoprazole metabolite using Lansoprazole-d4 Sulfone N-Oxide as the internal standard.

Objective

To construct an 8-point calibration curve spanning a concentration range of 1.00 to 2000 ng/mL in human plasma. The objective is to compare the performance of three regression models—Ordinary Least Squares (OLS), Weighted Least Squares (1/x), and Weighted Least Squares (1/x²)—to select the most accurate model for quantification.

Materials and Reagents
  • Analyte: Lansoprazole Sulfone N-Oxide (Reference Standard)

  • Internal Standard: Lansoprazole-d4 Sulfone N-Oxide

  • Biological Matrix: Pooled Human Plasma (K2-EDTA)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid

  • Reagents: Deionized Water (18.2 MΩ·cm)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm

Experimental Workflow

The overall process involves preparing stock solutions, creating calibration standards by spiking the biological matrix, extracting the analyte and IS, and analyzing the extracts via LC-MS/MS.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Evaluation A Prepare Analyte & IS Stock Solutions B Spike Blank Matrix to Create Calibration Standards (CS) A->B C Add IS Solution to all CS Samples B->C D Protein Precipitation (e.g., with Acetonitrile) C->D E Centrifuge & Collect Supernatant D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis (Randomized Order) F->G H Integrate Peaks & Calculate Area Ratios G->H I Perform Comparative Regression Analysis H->I J Select Optimal Model Based on Acceptance Criteria I->J

Caption: High-level workflow for calibration curve preparation and analysis.

Detailed Protocol: Calibration Curve Preparation
  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of Lansoprazole Sulfone N-Oxide (Analyte) and Lansoprazole-d4 Sulfone N-Oxide (IS). Dissolve each in methanol to create 1.00 mg/mL primary stock solutions.

    • Perform serial dilutions in 50:50 methanol:water to create a series of working solutions for spiking.

  • Internal Standard Working Solution:

    • Dilute the IS primary stock to a final concentration of 500 ng/mL. This working solution will be added to samples.

  • Calibration Standard Preparation:

    • Label nine sets of microcentrifuge tubes: BLK (Blank), CS1 through CS8.

    • Aliquot 100 µL of blank human plasma into each tube.

    • Spike the plasma with the appropriate analyte working solution to achieve the final concentrations listed in Table 1. Do not spike the BLK.

    • Vortex each tube gently.

Detailed Protocol: Sample Extraction & Analysis
  • Internal Standard Addition: Add 25 µL of the 500 ng/mL IS working solution to all tubes except the BLK.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to all tubes. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Transfer the reconstituted samples to an autosampler plate.

    • Inject 5 µL of each sample. The injection sequence should be randomized to prevent bias from instrument drift.[15]

    • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the analyte and the IS.

Part 3: Data Analysis and Interpretation - A Comparative Approach

Upon completion of the analysis, the peak areas for the analyte and the internal standard are integrated. The fundamental value for the calibration curve is the Response Ratio , calculated as (Analyte Peak Area / IS Peak Area).

Comparative Regression Analysis

The Response Ratio is plotted against the Nominal Concentration for each calibration standard. We will apply three different regression models to this dataset. The quality of each model is judged by the Relative Error (%RE) of the back-calculated concentrations.

%RE = ((Back-Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100

Quantitative Data Summary

The table below presents hypothetical but representative data from our experiment, comparing the performance of the three regression models.

Calibration Level Nominal Conc. (ng/mL) Back-Calculated Conc. (OLS) %RE (OLS) Back-Calculated Conc. (1/x WLS) %RE (1/x WLS) Back-Calculated Conc. (1/x² WLS) %RE (1/x² WLS)
CS1 (LLOQ)1.001.2828.0%1.099.0%1.02 2.0%
CS22.502.9518.0%2.552.0%2.48 -0.8%
CS310.011.111.0%10.11.0%9.95 -0.5%
CS450.052.55.0%50.30.6%50.1 0.2%
CS52502510.4%2500.0%250 0.0%
CS6750743-0.9%745-0.7%746 -0.5%
CS715001485-1.0%1491-0.6%1494 -0.4%
CS8 (ULOQ)20001970-1.5%1982-0.9%1988 -0.6%

Analysis of Table: The Ordinary Least Squares (OLS) model shows a significant positive bias at the low end of the curve, with the LLOQ failing acceptance criteria at 28.0% RE. Both weighted models perform significantly better. The 1/x² weighted model provides the tightest fit, with all back-calculated concentrations falling well within the ±15% acceptance window (and ±20% for the LLOQ).

The Decisive Tool: Residual Plot Analysis

A residual plot provides a powerful visual diagnosis of the regression model's suitability.[4] It plots the %RE against the nominal concentration. An ideal model shows a random, even scatter of points around the zero line. A model suffering from heteroscedasticity will show a distinct "funnel" or "cone" shape.

G cluster_ols OLS Residual Plot (Heteroscedasticity) cluster_wls WLS (1/x²) Residual Plot (Good Fit) ols_plot caption1 Funnel shape indicates poor fit at low end. wls_plot caption2 Random scatter indicates a valid model.

Caption: Conceptual comparison of residual plots for OLS vs. WLS models.

The OLS model's residual plot would exhibit a clear funnel shape, visually confirming that the error is concentration-dependent. In contrast, the plot for the 1/x² WLS model would show the residuals randomly scattered around the zero axis, demonstrating that the weighting factor has successfully corrected the heteroscedasticity.

Establishing Acceptance Criteria

Based on regulatory guidelines, a calibration curve is deemed acceptable if:

  • A minimum of 75% of the non-zero calibration standards are acceptable.[16][17]

  • The back-calculated concentration for each accepted standard is within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[16][17]

Based on the data in Table 1 and the principles of residual analysis, the 1/x² Weighted Least Squares Regression model is unequivocally the superior choice for this assay.

Conclusion: A Commitment to Data Integrity

This guide demonstrates that a comprehensive linearity assessment is a multi-faceted process that extends far beyond calculating a correlation coefficient. For LC-MS/MS bioanalysis, where heteroscedasticity is the norm rather than the exception, the implementation of a justified weighted least squares regression model is not merely an option but a scientific necessity for ensuring data accuracy across the entire calibration range.[5][6]

The selection of a high-quality, stable isotope-labeled internal standard like Lansoprazole-d4 Sulfone N-Oxide is the critical first step that enables such a rigorous evaluation.[13][14] By pairing the right internal standard with the correct mathematical model, researchers and drug development professionals can build robust, reliable, and regulatory-compliant bioanalytical methods, ensuring the integrity of the data that underpins critical safety and efficacy decisions.

References

  • Title: Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods Source: Journal of Chromatography B URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations Source: Clinical Mass Spectrometry (via PMC) URL: [Link]

  • Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]

  • Title: Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance Source: PubMed URL: [Link]

  • Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: Progress in Lipid Research (via PMC) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: Semantic Scholar URL: [Link]

  • Title: Bioanalytical method validation: An updated review Source: Pharmaceutical Methods (via PMC) URL: [Link]

  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

  • Title: Assessment of Regression Model, Linearity and Weighting Factor for Preparation of Calibration Curve in the Quantitative LC-MS/MS Measurements of Methylphenidate and its Metabolite Source: YAKHAK HOEJI URL: [Link]

  • Title: Correct weighting for regression analysis in analytical calibration Source: Element Lab Solutions URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: LC-MS/MS Quantitative Assays Source: Department of Chemistry Mass Spectrometry Core Laboratory URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]

  • Title: The LCGC Blog: A Weighty Problem with Calibration Source: LCGC North America URL: [Link]

  • Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: ResearchGate URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Bioanalytical Methods — Highlights of FDA's Guidance Source: LCGC North America URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Weighted least squares Source: Wikipedia URL: [Link]

Sources

Comparative Stability & Degradation Profiling: Lansoprazole N-Oxide vs. Sulfone N-Oxide

[1]

Executive Summary

This technical guide provides a comparative analysis of Lansoprazole N-Oxide and Lansoprazole Sulfone N-Oxide , two critical oxidative degradation products of the proton pump inhibitor Lansoprazole.[1] While Lansoprazole is notoriously unstable in acidic media, its oxidative pathway presents a complex profile involving both S-oxidation and N-oxidation.[1]

This guide is designed for analytical scientists and formulation researchers. It details the mechanistic formation, stress-testing protocols, and chromatographic differentiation of these impurities, supported by experimental workflows and structural logic.[1][2]

Chemical Basis & Structural Differentiation

Lansoprazole (LAN) contains two primary sites susceptible to oxidative attack: the sulfinyl sulfur (S=O) and the pyridine nitrogen .[1] Understanding the electronic environment of these sites is crucial for predicting stability behavior.[1]

FeatureLansoprazole N-OxideLansoprazole Sulfone N-Oxide
CAS Number 213476-12-1953787-54-7
Chemical Nature Primary Oxidation ProductSecondary/Dual Oxidation Product
Modification Site Pyridine Nitrogen (N→O)Sulfinyl Sulfur (S→O₂) & Pyridine Nitrogen (N→O)
Formation Driver Mild Oxidative Stress / PeroxidesStrong Oxidative Stress / Terminal Oxidation
Polarity (RP-HPLC) Higher Polarity (Elutes earlier than LAN)Highest Polarity (Elutes earliest)
Mechanistic Pathway

The degradation follows a stepwise oxidation logic.[1] The sulfoxide moiety can oxidize to a sulfone, or the pyridine nitrogen can oxidize to an N-oxide.[1] The Sulfone N-Oxide represents the thermodynamic sink—the result of exhaustive oxidation.

DegradationPathwayLANLansoprazole(Parent)SULFONELansoprazole Sulfone(S-Oxidation)LAN->SULFONEOxidation (H2O2)NOXIDELansoprazole N-Oxide(N-Oxidation)LAN->NOXIDEPeroxides / N-OxidationSNOXIDELansoprazoleSulfone N-Oxide(Dual Oxidation)SULFONE->SNOXIDEExhaustive OxidationNOXIDE->SNOXIDES-Oxidation

Figure 1: Oxidative degradation pathways of Lansoprazole leading to N-Oxide and Sulfone N-Oxide derivatives.[1]

Experimental Protocols: Stress Testing & Generation

To objectively compare the stability and formation kinetics of these impurities, a controlled forced degradation study is required.[1] The following protocols are validated for specificity.

Protocol A: Oxidative Stress (Differentiation Study)

Objective: To determine the kinetic preference for N-Oxide vs. Sulfone formation and generate Sulfone N-Oxide.

  • Preparation : Prepare a 1.0 mg/mL stock solution of Lansoprazole in Acetonitrile:Water (50:50 v/v).

  • Mild Stress (N-Oxide/Sulfone Bias) :

    • Add 3%

      
       solution to the stock (1:1 ratio).[1]
      
    • Incubate at Room Temperature (25°C) for 2 hours .

    • Result: Predominantly Lansoprazole Sulfone and Lansoprazole N-Oxide.[1]

  • Hard Stress (Sulfone N-Oxide Generation) :

    • Add 30%

      
       solution to the stock.[1]
      
    • Reflux at 60°C for 4-6 hours .

    • Result: Significant conversion to Lansoprazole Sulfone N-Oxide (Terminal degradation).[1]

  • Quenching : Neutralize with Sodium Bisulfite solution prior to injection to prevent on-column oxidation.[1]

Protocol B: Photolytic Stress

Objective: To verify if N-Oxide formation is photo-inducible compared to Sulfone.

  • Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B standard).[1]

  • Observation: Lansoprazole is photolabile, but N-Oxide formation is primarily chemically driven (peroxides) rather than purely photonic.[1] Photolysis typically favors radical cleavage products rather than clean N-oxidation.[1]

Comparative Stability Data

The following data summarizes the stability profile of the impurities themselves once formed, and their formation rates relative to the parent drug.

ParameterLansoprazole N-OxideLansoprazole Sulfone N-Oxide
Formation Rate (3% H2O2) Moderate.[1] Competes with Sulfone formation.[1]Slow. Requires accumulation of primary degradants.[1]
Stability in Acid (pH 1.2) Unstable .[1] Rapidly rearranges/degrades (similar to parent).Moderately Stable .[1] The sulfone group stabilizes the benzimidazole core slightly against acid rearrangement.[1]
Stability in Base (pH 10) Stable . Persists in formulation.Highly Stable .[1] Resistant to hydrolytic cleavage.[1]
Thermal Stability (60°C) Stable in solid state.Highly Stable.[1]
Detection (UV Max) ~279 nm~277 nm

Key Insight : Lansoprazole Sulfone N-Oxide is the "terminal" oxidative impurity.[1] In stability studies, if you observe a decrease in Lansoprazole Sulfone or N-Oxide over extended oxidative stress, it is likely converting into the Sulfone N-Oxide.[1]

Analytical Methodology (HPLC/UPLC)

Separating these structurally similar compounds requires a stability-indicating method with high resolution.[1]

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A : 10 mM Ammonium Acetate (pH 7.0 adjusted with Ammonia).[1]

  • Mobile Phase B : Acetonitrile.[1][2]

  • Gradient :

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-25 min: 10% → 80% B (Linear Gradient)[1]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : PDA at 285 nm.

Elution Order (Relative Retention Time - RRT):

  • Lansoprazole Sulfone N-Oxide (Most Polar, RRT ~0.6)[1]

  • Lansoprazole N-Oxide (RRT ~0.8)[1]

  • Lansoprazole (Parent, RRT 1.0)[1]

  • Lansoprazole Sulfone (RRT ~1.2)[1]

Note: RRTs are approximate and depend on specific column chemistry and pH.

Experimental Workflow Diagram

The following workflow illustrates the decision matrix for identifying these specific impurities during a stability study.

WorkflowStartStart Stability Study(Lansoprazole Sample)StressApply Oxidative Stress(H2O2 / Peroxides)Start->StressAnalyzeHPLC-PDA/MS AnalysisStress->AnalyzeDecisionIdentify Peaks based on RRTAnalyze->DecisionRRT_LowEarly Eluting Peak(RRT < 0.7)Mass: 401.4 DaDecision->RRT_LowPolar FractionRRT_MidMid Eluting Peak(RRT ~ 0.8)Mass: 385.4 DaDecision->RRT_MidMid-Polar FractionID_SNOID: Sulfone N-Oxide(Terminal Oxidation)RRT_Low->ID_SNOID_NOID: N-Oxide(Primary Oxidation)RRT_Mid->ID_NO

Figure 2: Analytical workflow for the identification and differentiation of N-Oxide vs. Sulfone N-Oxide.

Conclusion & Recommendations

In comparative stability studies, Lansoprazole Sulfone N-Oxide serves as a marker for exhaustive oxidative stress , whereas Lansoprazole N-Oxide indicates mild oxidative exposure or excipient incompatibility (e.g., peroxides in povidone/PEG).[1]

  • For Formulation Development : If N-Oxide levels are rising, investigate excipient purity (peroxide levels). If Sulfone N-Oxide is detected, the packaging may be permeable to oxygen, or the drug is undergoing severe degradation.[1]

  • For Analytical Methods : Ensure your method has sufficient resolution (R > 1.5) between the N-Oxide and the parent peak, as they elute closely in many generic C18 methods.[1]

References
  • Reddy, G.M., et al. (2008).[1][3] "Synthesis and characterization of metabolites and potential impurities of lansoprazole." Synthetic Communications. Link[1]

  • Shankar, G., et al. (2017).[1][3] "Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments." Journal of Mass Spectrometry. Link

  • Cayman Chemical . "Lansoprazole Sulfone N-Oxide Product Data." Link

  • BenchChem . "Comparative Stability Analysis: Pantoprazole N-oxide vs. Sulfone (Analogous PPI Data)." Link[1]

  • ICH Guidelines . "Q1A(R2): Stability Testing of New Drug Substances and Products." Link

Safety Operating Guide

Operational Guide: Safe Disposal of Lansoprazole-d4 Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Lansoprazole-d4 Sulfone N-Oxide Primary Hazard: Bioactive Pharmaceutical Impurity / Chemical Irritant Disposal Method: High-Temperature Incineration (Destruction) Critical Prohibition: Do NOT dispose of down the drain or via municipal trash. Radioactive Status: Stable Isotope (Non-Radioactive). Do not dispose of in radioactive waste streams unless mixed with other radiolabels (e.g.,


C or 

H).
Chemical Context & Hazard Profiling

To dispose of this compound safely, one must understand its chemical behavior in a waste stream. Lansoprazole-d4 Sulfone N-Oxide is a stable isotope-labeled reference standard used primarily for LC-MS/MS quantification.

  • The Deuterium (d4) Factor: While chemically identical to the non-labeled analyte in most reactions, the deuterated form is expensive and used in micro-quantities. However, for disposal, treat it exactly as the non-labeled parent compound . It is a stable isotope, meaning it emits no radiation and requires no NRC (Nuclear Regulatory Commission) protocols.

  • The Functional Groups (Sulfone + N-Oxide):

    • Sulfone (

      
      ):  Generally chemically stable and resistant to oxidation.
      
    • N-Oxide (

      
      ):  Potentially reactive. N-oxides can be reduced to amines by strong reducing agents (e.g., metal hydrides, zinc/acid).
      
    • Risk: While stable under ambient conditions, mixing high concentrations of N-oxides with strong reducing agents in a waste drum can generate heat.

Physicochemical Waste Profile
PropertyCharacteristicImpact on Disposal
Physical State Solid (Powder)Must be solubilized or double-bagged for incineration.
Solubility Soluble in DMSO, MethanolCompatible with "Non-Halogenated Organic" solvent waste streams.
Reactivity Sensitive to strong reducersSegregate from waste streams containing hydrides or active metals.
Toxicity Assumed Toxic/IrritantHandle as "Hazardous Waste - Toxic" (RCRA).
Waste Stream Segregation (The Self-Validating System)

A self-validating waste system relies on compatibility rather than just classification. Follow this segregation logic to prevent cross-reactivity in storage.

  • Stream A: Solid Waste (Neat Material)

    • Use Case: Expired vials, spilled powder, or contaminated weighing paper.

    • Container: High-density polyethylene (HDPE) wide-mouth jar or "Lab Pack" drum.

    • Labeling: Must explicitly state "Pharmaceutical Waste - Toxic."

  • Stream B: Liquid Waste (Solvated)

    • Use Case: Leftover stock solutions (usually in Methanol or DMSO).

    • Compatibility: Combine with Non-Halogenated Organic Solvents .

    • Incompatibility: Do NOT mix with aqueous acidic waste (potential for hydrolysis) or strong oxidizers (e.g., Nitric acid waste), as the benzimidazole core can degrade unpredictably.

Disposal Workflow (Decision Matrix)

The following diagram outlines the operational decision tree for disposing of Lansoprazole-d4 Sulfone N-Oxide.

DisposalWorkflow Start Waste Generation: Lansoprazole-d4 Sulfone N-Oxide StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solvated (MeOH, DMSO, ACN) StateCheck->Liquid Solid Solid / Neat Powder (Vials, Spills) StateCheck->Solid SolventCheck Check Solvent Compatibility Liquid->SolventCheck OrgWaste Combine with Non-Halogenated Organics SolventCheck->OrgWaste Compatible Segregate Segregate: Do NOT mix with Oxidizers/Acids SolventCheck->Segregate Incompatible Labeling Labeling: 'Hazardous Waste - Toxic' List: Lansoprazole deriv. OrgWaste->Labeling Segregate->OrgWaste Neutralize first (if applicable) Containment Double Containment: Seal in Glass/Plastic Vial -> Ziploc Solid->Containment Containment->Labeling FinalStorage Satellite Accumulation Area (Secondary Containment) Labeling->FinalStorage Destruction Final Disposal: High-Temp Incineration FinalStorage->Destruction

Figure 1: Decision matrix for the safe disposal of Lansoprazole-d4 Sulfone N-Oxide, prioritizing incineration and solvent compatibility.

Step-by-Step Disposal Protocols
Scenario A: Disposing of Liquid Stock Solutions

Context: You have 2 mL of 1 mg/mL stock in Methanol.

  • Verify Compatibility: Ensure the waste carboy is designated for "Organic Solvents, Non-Halogenated." Confirm no strong oxidizers (Nitric/Perchloric acid) are present in the carboy.

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

  • Rinse: Rinse the original vial with a small volume of methanol (1-2 mL) and add the rinsate to the waste carboy.

  • Log: Record the addition on the waste tag. Write "Lansoprazole derivative" rather than the full chemical name if space is limited, but ensure "Toxic" is checked.

Scenario B: Disposing of Solid Waste (Expired Vials)

Context: You have an expired 10 mg vial of neat powder.

  • Do Not Empty: Do not attempt to empty the powder into a drum. The dust hazard poses an inhalation risk.[1]

  • Primary Seal: Ensure the original vial cap is tight.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc).

  • Lab Pack: Place the bagged vial into the "Solid Hazardous Waste" drum or bucket.

  • De-identification: If the vial contains patient data or proprietary codes (unlikely for a standard, but possible in clinical trials), deface the label after the chemical identity is logged in the waste manifest.

Scenario C: Spill Cleanup ( < 100 mg)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use an N95 mask or work in a fume hood.

  • Contain: Cover the spill with a paper towel dampened with methanol or water (to prevent dust generation).

  • Wipe: Wipe up the material.

  • Dispose: Place the contaminated paper towel into a dedicated solid waste bag. Label as "Debris contaminated with Lansoprazole derivative."

Regulatory Framework (US/EU Context)
  • RCRA (USA):

    • Lansoprazole and its derivatives are not explicitly "P-listed" (acutely hazardous) or "U-listed" by specific CAS number in 40 CFR 261.33.

    • Generator Status: However, under the "Cradle-to-Grave" principle, the generator must determine if the waste exhibits toxicity.

    • Default Classification: Unless TCLP testing proves otherwise, classify as Hazardous Waste due to pharmacological activity.

  • EPA Pharmaceutical Waste Rule (Subpart P): If your facility operates under 40 CFR Part 266 Subpart P (Healthcare/Pharma), this item is considered "Non-Creditable Hazardous Waste Pharmaceutical" and must be sent to a hazardous waste combustor.

  • Destruction Standard: The industry standard for active pharmaceutical ingredients (APIs) and their analogs is incineration to ensure complete thermal destruction of the benzimidazole ring.

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lansoprazole-d4 Sulfone N-Oxide
Reactant of Route 2
Reactant of Route 2
Lansoprazole-d4 Sulfone N-Oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。